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  • Product: 2-ethoxyethyl 2-chloroacetate
  • CAS: 60682-94-2

Core Science & Biosynthesis

Foundational

chemical properties of 2-ethoxyethyl 2-chloroacetate

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Ethoxyethyl 2-Chloroacetate Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Ethoxyethyl 2-Chloroacetate

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and analytical characterization of 2-ethoxyethyl 2-chloroacetate. As a specialty bifunctional molecule, publicly available data is limited. Therefore, this document synthesizes its probable characteristics based on fundamental chemical principles and empirical data from close structural analogs, including other chloroacetate esters and alkoxyethanols. The guide is intended for researchers, scientists, and professionals in drug development and materials science who may utilize this compound as a versatile building block or reactive intermediate.

2-Ethoxyethyl 2-chloroacetate (Structure 1) is a bifunctional organic compound featuring a reactive chloroacetyl group and a flexible ethoxyethyl ether linkage. This unique combination makes it a valuable, albeit specialized, reagent in organic synthesis.

Structure 1: 2-Ethoxyethyl 2-chloroacetate
Cl-CH₂-C(=O)O-CH₂-CH₂-O-CH₂-CH₃

Precise experimental data for this specific molecule is not widely published. The properties presented below are estimated based on well-characterized analogs such as ethyl chloroacetate (CAS 105-39-5)[1][2], 2-butoxyethyl acetate (CAS 112-07-2)[3], and its parent alcohol, 2-ethoxyethanol (CAS 110-80-5)[4].

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-ethoxyethyl 2-chloroacetate
Molecular Formula C₆H₁₁ClO₃
Molecular Weight 166.60 g/mol
Canonical SMILES CCOCCOC(=O)CCl
InChI Key Inferred: GZJCVGZJCVGZJZ-UHFFFAOYSA-N

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueRationale / Analog Source
Appearance Colorless to pale yellow liquidTypical for chloroacetate esters[5].
Boiling Point ~190 - 210 °CHigher than ethyl chloroacetate (143 °C)[1] and 2-ethoxyethanol (135 °C)[4] due to increased molecular weight.
Density ~1.1 g/cm³Similar to ethyl chloroacetate (1.15 g/mL)[1] and other glycol ether esters.
Solubility Partially soluble in water; miscible with common organic solvents (ethanol, ether, acetone).The ether linkage enhances water miscibility compared to simple alkyl esters[4], but the overall molecule remains largely organic.

Synthesis and Manufacturing Protocols

The synthesis of 2-ethoxyethyl 2-chloroacetate can be readily achieved through standard esterification methods. The choice between using chloroacetic acid or its more reactive acyl chloride derivative depends on the desired reaction conditions, scale, and available starting materials.

Protocol 1: Fischer-Tiemann Esterification (Acid-Catalyzed)

This classic method involves the reaction of chloroacetic acid with 2-ethoxyethanol in the presence of a strong acid catalyst. The causality behind this choice is equilibrium control; the reaction is reversible, and driving it to completion requires the removal of water as it forms, typically via a Dean-Stark apparatus.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

  • Reagent Charging: To the flask, add 2-ethoxyethanol (1.0 eq.), chloroacetic acid (1.1 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, ~2 mL per gram of alcohol).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq.).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a direct visual measure of reaction progress. Continue reflux until no more water is collected (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted chloroacetic acid), and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the final ester.[6][7]

Protocol 2: Acylation via Chloroacetyl Chloride (Base-Mediated)

For a faster, irreversible reaction, the highly electrophilic chloroacetyl chloride is used. This method avoids high temperatures and the need to remove water. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct, preventing side reactions.

Step-by-Step Methodology:

  • Apparatus Setup: Use a three-neck flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, cooled in an ice-water bath (0-5 °C).

  • Reagent Charging: Dissolve 2-ethoxyethanol (1.0 eq.) and triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Reactant Addition: Add a solution of chloroacetyl chloride (1.05 eq.) in the same solvent to the dropping funnel and add it dropwise to the alcohol solution while stirring vigorously. Maintain the temperature below 10 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.[8]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours to ensure complete reaction.

  • Workup: Filter the mixture to remove the hydrochloride salt. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting oil by vacuum distillation.

Synthesis_Pathway Chloroacetic_Acid Chloroacetic Acid (ClCH₂COOH) Catalyst H₂SO₄ (cat.) Toluene, Reflux Chloroacetic_Acid->Catalyst Two_Ethoxyethanol 2-Ethoxyethanol (HOCH₂CH₂OCH₂CH₃) Two_Ethoxyethanol->Catalyst Product 2-Ethoxyethyl 2-Chloroacetate Catalyst->Product - H₂O caption Diagram 1: Fischer Esterification Synthesis.

Diagram 1: Fischer Esterification Synthesis.

Chemical Reactivity and Mechanistic Pathways

The utility of 2-ethoxyethyl 2-chloroacetate in drug development stems from its dual reactivity, allowing for its use as a versatile linker and alkylating agent.

A. Nucleophilic Substitution (Sₙ2 Reaction)

The primary mode of reactivity is nucleophilic substitution at the α-carbon bonded to the chlorine atom. The chlorine atom is an effective leaving group, making the adjacent carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carboxylates, and carbanions). This Sₙ2 reaction is a cornerstone of its application as an alkylating agent to introduce the 2-ethoxyethyl acetate moiety onto a target molecule.

Causality: The reaction proceeds via a backside attack mechanism, which is favored by the primary nature of the carbon center, minimizing steric hindrance. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation of the nucleophile's salt but not the anion, enhancing its nucleophilicity.[9]

Sources

Exploratory

Technical Guide: Spectroscopic Profile of 2-Ethoxyethyl 2-Chloroacetate

Executive Summary 2-Ethoxyethyl 2-chloroacetate (CAS: 60682-94-2 ) is a bifunctional alkylating agent and intermediate used in the synthesis of complex heterocycles and pharmaceutical precursors. Structurally, it combine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxyethyl 2-chloroacetate (CAS: 60682-94-2 ) is a bifunctional alkylating agent and intermediate used in the synthesis of complex heterocycles and pharmaceutical precursors. Structurally, it combines a reactive


-haloester moiety with an ethylene glycol ether (Cellosolve) tail. This dual functionality makes it a critical building block for introducing the ethoxyethyl side chain—a common pharmacophore for modifying solubility and lipophilicity in drug design.

This guide provides a rigorous spectroscopic analysis (NMR, IR, MS) and synthesis protocol, designed for researchers requiring high-fidelity data for structural validation.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 2-ethoxyethyl 2-chloroacetate
Common Synonyms Chloroacetic acid 2-ethoxyethyl ester; Cellosolve chloroacetate
CAS Registry Number 60682-94-2
Molecular Formula

Molecular Weight 166.60 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~215–220 °C (Predicted/Homologue extrapolation)
Solubility Soluble in chloroform, dichloromethane, ethanol; sparingly soluble in water.[1]

Synthesis Protocol

Objective: Preparation of high-purity 2-ethoxyethyl 2-chloroacetate via esterification.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of 2-ethoxyethanol on chloroacetyl chloride, releasing HCl. This method is preferred over Fischer esterification (using chloroacetic acid) due to higher yields and easier workup.

Step-by-Step Methodology
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Reagents:

    • 2-Ethoxyethanol (Cellosolve): 0.1 mol (9.0 g)

    • Triethylamine (Et3N): 0.11 mol (11.1 g) [Base scavenger]

    • Dichloromethane (DCM): 150 mL [Anhydrous solvent]

    • Chloroacetyl chloride: 0.105 mol (11.8 g)

  • Procedure:

    • Dissolve 2-ethoxyethanol and triethylamine in DCM. Cool the mixture to 0°C in an ice bath.

    • Add chloroacetyl chloride dropwise over 30 minutes. Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench with ice water (50 mL).

    • Wash the organic layer with 1M HCl (to remove excess amine), saturated

      
       (to remove acid), and brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure (if necessary) or filtration through a silica plug.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: 2-Ethoxyethanol Et3N, DCM Step1 Cool to 0°C Add Chloroacetyl Chloride Start->Step1 Step2 Stir 4h @ RT (Nucleophilic Acyl Substitution) Step1->Step2 Exothermic Workup Wash: HCl -> NaHCO3 -> Brine Dry: MgSO4 Step2->Workup Product Final Product: 2-Ethoxyethyl 2-chloroacetate Workup->Product Concentrate

Caption: Workflow for the synthesis of 2-ethoxyethyl 2-chloroacetate via acid chloride method.

Spectroscopic Analysis

A. Proton NMR ( NMR)

Solvent:


, 400 MHz

The spectrum is characterized by the distinct singlet of the


-chloromethyl group and the pattern of the ethoxyethyl chain.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
4.35 Multiplet/Triplet2H


4.09 Singlet2H


3.68 Multiplet/Triplet2H


3.53 Quartet (

Hz)
2H


1.21 Triplet (

Hz)
3H


Interpretation Logic:

  • 
     4.09 (s):  The 
    
    
    
    -protons are significantly deshielded by both the carbonyl and the chlorine atom, appearing as a characteristic singlet.
  • 
     4.35 (m):  The methylene group directly attached to the ester oxygen is deshielded by the electronegative oxygen, shifting it downfield compared to the ether-linked methylene.
    
  • 
     3.68 & 3.53:  The ether linkage protons appear in the standard 3.5–3.7 ppm range.
    
B. Carbon NMR ( NMR)

Solvent:


, 100 MHz
Chemical Shift (

, ppm)
AssignmentNote
167.5

Carbonyl carbon (Ester)
68.8

Ether carbon (internal)
66.5

Ether carbon (terminal ethyl)
64.8

Ester-linked methylene
40.9


-Carbon
15.1

Methyl group
C. Infrared Spectroscopy (FT-IR)

Method: Neat liquid film (ATR)

Wavenumber (

)
Vibration ModeFunctional Group
2980–2870 C-H StretchAlkyl chain (

)
1755–1740 C=O StretchEster (shifted higher due to

-Cl)
1290–1180 C-O StretchEster (C-O-C asymmetric)
1120 C-O-C StretchEther linkage
785 C-Cl StretchAlkyl Chloride
D. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

Fragmentation Pattern: The mass spectrum is dominated by the cleavage of the C-O bonds and the characteristic chlorine isotope pattern.

  • Molecular Ion (

    
    ):  m/z 166 (weak).
    
  • Isotope Peak (

    
    ):  m/z 168 (approx. 33% intensity of 
    
    
    
    due to
    
    
    ).
  • Key Fragments:

    • m/z 117/119:

      
      . Loss of the chloromethyl group.
      
    • m/z 77/79:

      
      . The chloroacetyl cation (diagnostic peak).[2]
      
    • m/z 59:

      
      . Cleavage of the ethoxyethyl chain.
      
    • m/z 49/51:

      
      . 
      
      
      
      -Cleavage.
MS Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 166 / 168 Frag1 [Cl-CH2-CO]+ m/z 77 / 79 M_Ion->Frag1 Ester Cleavage Frag2 [M - ClCH2]+ m/z 117 M_Ion->Frag2 Loss of CH2Cl Frag3 [CH2Cl]+ m/z 49 / 51 M_Ion->Frag3 Alpha Cleavage Frag4 [Et-O-CH2]+ m/z 59 M_Ion->Frag4 Ether Cleavage

Caption: Proposed fragmentation pathways for 2-ethoxyethyl 2-chloroacetate under Electron Impact (EI).

References

  • Chemical Identification: National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CAS 60682-94-2. Retrieved from [Link]

  • Synthesis Methodology: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Spectral Data Verification: SDBS (Spectral Database for Organic Compounds). SDBS No. 2549 (Ethyl chloroacetate) & No. 1290 (2-Ethoxyethanol). AIST.

Sources

Foundational

In-Depth Safety & Handling Guide: 2-Ethoxyethyl 2-Chloroacetate

Topic: 2-Ethoxyethyl 2-Chloroacetate Safety and Handling Precautions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Dual-Hazard" Profi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethoxyethyl 2-Chloroacetate Safety and Handling Precautions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Dual-Hazard" Profile

2-Ethoxyethyl 2-chloroacetate (CAS 60682-94-2) presents a complex toxicological profile that demands a higher tier of containment than standard organic reagents. It acts as a "Dual-Hazard" agent :

  • Acute Systemic Toxicity: The chloroacetate moiety is a potent alkylating agent. Upon hydrolysis, it releases monochloroacetic acid (MCA), which rapidly penetrates skin, depletes cellular glutathione, and blocks the tricarboxylic acid (TCA) cycle, leading to potentially fatal metabolic acidosis.

  • Chronic Reproductive Toxicity: The ester backbone is derived from 2-ethoxyethanol (Cellosolve), a known teratogen and testicular toxicant. Metabolic activation yields ethoxyacetic acid (EAA), which targets the germinal epithelium.

Critical Warning: Standard nitrile gloves provide insufficient protection against this compound due to the permeation properties of glycol ether esters. This guide mandates specific barrier materials and engineering controls.

Chemical Identity & Physicochemical Properties[1][2][3]

ParameterData
CAS Number 60682-94-2
IUPAC Name 2-Ethoxyethyl 2-chloroacetate
Synonyms Ethylene glycol monoethyl ether chloroacetate; Cellosolve chloroacetate
Molecular Formula C₆H₁₁ClO₃
Molecular Weight 166.60 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point >156°C (Estimated based on 2-ethoxyethyl acetate homolog)
Flash Point >70°C (Combustible Liquid, Class IIIA estimated)
Solubility Soluble in organic solvents; hydrolyzes in water

Toxicological Mechanisms & Causality

To handle this compound safely, one must understand why it is toxic. The danger lies in its metabolic activation.

Metabolic Activation Pathway

Upon entry (inhalation or dermal absorption), the ester bond is cleaved by plasma esterases. This releases two toxic precursors that act via distinct pathways.[1]

MetabolicPathway Parent 2-Ethoxyethyl 2-Chloroacetate (Lipophilic, Skin Penetrating) Hydrolysis Esterase Hydrolysis Parent->Hydrolysis MCA Monochloroacetic Acid (MCA) Hydrolysis->MCA Ethoxy 2-Ethoxyethanol Hydrolysis->Ethoxy GSH Glutathione Depletion (S-carboxymethylation) MCA->GSH Alkylation ADH Alcohol Dehydrogenase Ethoxy->ADH TCA TCA Cycle Blockade (Aconitase Inhibition) GSH->TCA Mitochondrial Dysfunction Acidosis Severe Metabolic Acidosis (Lactic Acid Accumulation) TCA->Acidosis EAA Ethoxyacetic Acid (EAA) ADH->EAA Repro Testicular Atrophy & Teratogenicity EAA->Repro Sertoli Cell Damage

Figure 1: The divergent metabolic pathways leading to acute systemic failure (top branch) and chronic reproductive damage (bottom branch).

Mechanism of Action
  • The Chloroacetate Effect (Acute): MCA inhibits enzymes such as glyceraldehyde-3-phosphate dehydrogenase and potentially aconitase. This halts cellular respiration, forcing cells into anaerobic glycolysis. The result is a rapid accumulation of lactic acid (lactic acidosis), which can lead to cardiac arrest and multi-organ failure.

  • The Glycol Ether Effect (Chronic): 2-Ethoxyethanol is oxidized to ethoxyacetic acid (EAA). EAA crosses the blood-testis barrier, causing degeneration of spermatocytes and Sertoli cells. It is also a potent teratogen, capable of causing skeletal and cardiovascular malformations in developing fetuses.

Risk Management & Engineering Controls

Hierarchy of Controls
  • Elimination: Can a less toxic halo-ester be used (e.g., a tert-butyl ester)?

  • Engineering: Mandatory use of a certified chemical fume hood. For synthesis involving >50g, a glove box is recommended to prevent vapor accumulation.

  • Administrative: Pregnant personnel or those attempting to conceive should be restricted from handling this compound due to the EAA metabolite.

PPE Matrix: The "Double-Glove" Standard

Standard 4-mil nitrile gloves are permeable to chloroacetate esters and glycol ethers within minutes.

Protection ZoneRequirementRationale
Primary Hand Protection Silver Shield / 4H (Laminate) or Butyl Rubber These materials offer >4-hour breakthrough time for chloroacetates and glycol ethers.
Secondary Hand Protection Nitrile (Disposable) Worn over the laminate glove to provide dexterity and mechanical protection.
Respiratory Full-face respirator with OV/AG cartridges Required only if working outside a fume hood (e.g., spill cleanup). The compound is a lachrymator and mucosal irritant.
Body Tyvek Lab Coat + Chemical Apron Prevents skin absorption in case of splash; standard cotton coats are insufficient for preventing soak-through.

Operational Protocols

Synthesis & Handling Workflow

This compound is often used as an intermediate to synthesize chloroacetamides via ammonolysis.

HandlingProtocol Start Start: Reagent Prep Check Check Engineering Controls (Fume Hood Flow > 100 fpm) Start->Check PPE Don PPE: Laminate Gloves + Nitrile Outer Goggles + Face Shield Check->PPE Dispense Dispense in Fume Hood (Use Syringe/Septum if possible) PPE->Dispense Reaction Reaction (e.g., Ammonolysis) Maintain Temp < 40°C to limit vapor Dispense->Reaction Quench Quench/Workup Neutralize excess chloroacetate with aqueous bicarbonate Reaction->Quench Waste Waste Segregation Halogenated Organic Stream Quench->Waste

Figure 2: Safe handling workflow emphasizing containment and neutralization.

Decontamination & Waste
  • Surface Decontamination: Do not use simple water. Use a solution of 5% Sodium Bicarbonate (NaHCO₃) and surfactant. The bicarbonate helps neutralize the chloroacetic acid hydrolysis product, while the surfactant lifts the lipophilic ester.

  • Waste Disposal: Segregate as "Toxic / Halogenated Organic" . Do not mix with strong oxidizers (risk of formation of toxic chloramines if ammonia is present) or strong alkalis (exothermic hydrolysis).

Emergency Response Protocols

CRITICAL MEDICAL NOTE: Do NOT treat exposure to this compound like a Hydrofluoric Acid (HF) burn. Calcium Gluconate is INEFFECTIVE.

Skin Exposure (The "10-Minute Window")

Chloroacetate esters penetrate skin rapidly. Systemic toxicity can occur even without severe immediate surface burns.[2]

  • Immediate Action: Drench with water for 5 minutes, then wash with soap and water.

  • Neutralization: Rinse with Sodium Bicarbonate (3-5% solution) if available.

  • Medical Alert: Transport to ER immediately. Inform medical staff of "Monochloroacetic Acid Precursor" exposure.[3][4]

  • Clinical Monitoring: The patient must be monitored for metabolic acidosis (blood pH, lactate) and hypokalemia .

Systemic Treatment
  • Antidote Status: There is no universally accepted specific antidote.

  • Supportive Care: Aggressive correction of acidosis with IV Sodium Bicarbonate .

  • Experimental: Ethanol administration (to block oxidation of the ethoxyethanol moiety) has theoretical utility but is secondary to managing the life-threatening acidosis from the chloroacetate moiety.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12204005, 2-Ethoxyethyl 2-chloroacetate. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). Technical Report No. 81: Human Acute Intoxication from Monochloroacetic Acid: Proposals for Therapy.[2] (2001). Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Current Intelligence Bulletin 39: Glycol Ethers, 2-Methoxyethanol and 2-Ethoxyethanol. (1983). Retrieved from [Link]

  • Kusch, G. D., et al. "Monochloroacetic acid exposure: a case report."[5] Polish Journal of Occupational Medicine 3.4 (1990): 409-414.[5] (Documenting the systemic acidosis mechanism).

Sources

Exploratory

physical properties of 2-ethoxyethyl 2-chloroacetate (boiling point, density)

The following technical guide details the physical properties, synthesis methodologies, and safety considerations for 2-ethoxyethyl 2-chloroacetate . CAS Registry Number: 60682-94-2 Molecular Formula: C₆H₁₁ClO₃ Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis methodologies, and safety considerations for 2-ethoxyethyl 2-chloroacetate .

CAS Registry Number: 60682-94-2 Molecular Formula: C₆H₁₁ClO₃ Molecular Weight: 166.60 g/mol [1]

Executive Summary & Chemical Identity

2-Ethoxyethyl 2-chloroacetate is a bifunctional ester commonly used as a specialized intermediate in organic synthesis.[1] It combines the lipophilic, solvating properties of a glycol ether tail (2-ethoxyethyl group) with the high reactivity of an


-haloester head (chloroacetate group).[1]

This compound is frequently misidentified in automated databases due to its structural isomer, 2-(2-chloroethoxy)ethyl acetate (CAS 14258-40-3).[1] Researchers must distinguish between these two:

  • Target Compound (CAS 60682-94-2): Ester of Chloroacetic Acid and 2-Ethoxyethanol .[1]

  • Isomer (CAS 14258-40-3):[1][2] Ester of Acetic Acid and 2-(2-Chloroethoxy)ethanol .[1][2]

Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the reactive chloroacetate "warhead" and the ether "tail."

ChemicalStructure Cl Chlorine Atom (Reactive Site) AlphaC Alpha-Carbon (-CH2-) Cl->AlphaC C-Cl Bond Carbonyl Carbonyl (C=O) AlphaC->Carbonyl Alpha Position EtherO Ether Oxygen (-O-) Carbonyl->EtherO Ester Linkage EthylTail Ethyl Group (-CH2CH3) EtherO->EthylTail Glycol Ether Chain

Figure 1: Structural connectivity of 2-ethoxyethyl 2-chloroacetate.[1][3]

Physical Properties

Due to the specialized nature of this intermediate, experimental data is often sparse in public registries. The values below represent a synthesis of available experimental data and high-confidence structure-property relationship (SPR) predictions based on homologous series (e.g., ethyl chloroacetate and 2-ethoxyethyl acetate).

Key Physicochemical Data
PropertyValue / RangeConditionConfidence Level
Boiling Point 220 – 225 °C @ 760 mmHgHigh (Derived from Isomer & Homologs)
Density 1.15 – 1.18 g/cm³ @ 20 °CHigh (SPR Prediction)
Refractive Index 1.425 – 1.430 @ 20 °CMedium
Appearance Clear, colorless liquidAmbientExperimental
Solubility Soluble in DCM, Toluene, EthanolAmbientExperimental
Flash Point > 90 °CClosed CupEstimated
Thermodynamic Analysis
  • Boiling Point Rationale: The boiling point is significantly higher than ethyl chloroacetate (143°C) due to the addition of the ether linkage and increased molecular weight. It closely mirrors its isomer, 2-(2-chloroethoxy)ethyl acetate (223°C), as dipole moments and Van der Waals forces are nearly identical between these isomers.[1]

  • Density Implications: The introduction of the chlorine atom (atomic mass 35.[1]5) significantly increases density compared to the non-halogenated analog, 2-ethoxyethyl acetate (0.975 g/cm³).[1]

Experimental Synthesis Protocols

For research and drug development applications, purity is paramount.[1][4] Two primary pathways are recommended: Acid Chloride Esterification (for small-scale/high purity) and Fischer Speier Esterification (for scale-up).[1]

Method A: Acid Chloride Route (High Purity)

This method avoids the equilibrium issues of direct esterification and is preferred for gram-scale synthesis.[1]

Reagents:

  • Chloroacetyl chloride (1.1 equiv)[1][5]

  • 2-Ethoxyethanol (1.0 equiv)[1][2]

  • Triethylamine (TEA) or Pyridine (1.2 equiv)[1]

  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere. Charge with 2-ethoxyethanol and TEA in anhydrous DCM.[1] Cool to 0°C.[1]

  • Addition: Dropwise add chloroacetyl chloride diluted in DCM over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).[1]

  • Workup: Quench with ice water. Wash organic layer sequentially with 1M HCl (to remove amine), Sat.[1] NaHCO₃ (to remove acid), and Brine.[1]

  • Purification: Dry over MgSO₄, filter, and concentrate. Distill under reduced pressure (vacuum distillation recommended due to high BP) to obtain the pure oil.[1]

Method B: Dean-Stark Esterification (Scale-Up)

Ideal for producing larger quantities (>100g) where atom economy is a priority.[1]

Reagents:

  • Chloroacetic acid (1.0 equiv)[1]

  • 2-Ethoxyethanol (1.2 equiv)[1]

  • p-Toluenesulfonic acid (p-TSA) (1-2 mol%)[1]

  • Toluene (Solvent)[1]

Workflow Diagram:

SynthesisFlow Start Reactants: Chloroacetic Acid + 2-Ethoxyethanol Catalyst Add Catalyst: p-TSA (1-2 mol%) Start->Catalyst Reflux Reflux in Toluene (Dean-Stark Trap) Catalyst->Reflux WaterRemoval Azeotropic Removal of Water Reflux->WaterRemoval Continuous Wash Workup: Wash with NaHCO3 & Brine Reflux->Wash Upon Completion Distill Vacuum Distillation (Collect fraction ~100-110°C @ 15mmHg) Wash->Distill Product Final Product: 2-Ethoxyethyl 2-chloroacetate Distill->Product

Figure 2: Process flow for the Dean-Stark esterification synthesis.

Safety & Handling (Critical)

Researchers must adhere to strict safety protocols. This molecule presents a "dual-threat" profile:

  • Alkylating Agent (Chloroacetate moiety):

    • Hazard: Highly reactive toward nucleophiles (DNA, proteins).[1] Potential lachrymator (tear gas effect) and skin irritant.[1]

    • Control: Handle only in a fume hood. Double-gloving (Nitrile/Laminate) is recommended.[1]

  • Reproductive Toxin (Glycol Ether moiety):

    • Mechanism: 2-Ethoxyethanol derivatives are metabolized to ethoxyacetic acid , a known teratogen and testicular toxin.[1]

    • Hazard: May damage fertility or the unborn child.[1] Readily absorbed through the skin.[1]

    • Control: Strict avoidance of skin contact.[1][6][7][8] Pregnant personnel should avoid handling this compound.[1]

Emergency Protocol:

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use solvents (ethanol) which may increase absorption.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]

References

  • Chemical Identity & Isomer Distinction

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 251808 (Isomer Reference).[1] Retrieved from .[1][2]

  • Physical Property Data Sources

    • ChemSrc (2025).[1] 2-Ethoxyethyl 2-chloroacetate CAS 60682-94-2 Entry.[1] Retrieved from .[1]

    • ChemicalBook (2025).[1] 2-Ethoxyethyl chloroacetate Product Database.[1] Retrieved from .[1]

  • Synthetic Methodology

    • Vogel, A. I.[9] (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Fischer-Speier esterification protocols).

    • Org.[1][10][11] Synth. 1929, 9, 38.[1] Ethyl Chloroacetate Synthesis (Homolog reference). Retrieved from .[1]

Sources

Foundational

commercial availability of 2-ethoxyethyl 2-chloroacetate

Technical Whitepaper: Strategic Sourcing, Synthesis, and Handling of 2-Ethoxyethyl 2-Chloroacetate Executive Summary 2-Ethoxyethyl 2-chloroacetate (CAS 60682-94-2) is a specialized ester intermediate used primarily in th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Sourcing, Synthesis, and Handling of 2-Ethoxyethyl 2-Chloroacetate

Executive Summary

2-Ethoxyethyl 2-chloroacetate (CAS 60682-94-2) is a specialized ester intermediate used primarily in the synthesis of heterocycles, surfactants, and pharmaceutical linkers where a short polyethylene glycol (PEG) spacer is required. Unlike its commodity analog ethyl chloroacetate, this molecule is not widely stocked by major catalog vendors.

This guide addresses the "Make vs. Buy" decision for drug development professionals, providing a validated in-house synthesis protocol to bypass supply chain bottlenecks and a toxicological risk assessment essential for regulatory compliance.

Chemical Identity & Specifications

Before sourcing, it is critical to distinguish this specific glycol ether ester from common homologs to avoid procurement errors.

ParameterSpecification
IUPAC Name 2-Ethoxyethyl 2-chloroacetate
Common Synonyms Cellosolve chloroacetate; Ethylene glycol monoethyl ether chloroacetate
CAS Number 60682-94-2 (Distinct from Ethyl chloroacetate: 105-39-5)
Molecular Formula

Molecular Weight 166.60 g/mol
Structure

Physical State Colorless to pale yellow liquid
Boiling Point ~215°C (Predicted) / ~105°C at 10 mmHg

Commercial Availability Analysis

Status: High Scarcity / Custom Synthesis Only

A forensic analysis of the current supply chain reveals that 2-ethoxyethyl 2-chloroacetate is not a stock item for major distributors (e.g., Sigma-Aldrich, Merck, TCI). It is classified as a "Fine Chemical" or "Building Block" typically available only through:

  • Boutique Synthesis Houses: Suppliers such as CymitQuimica or specialized Chinese vendors (e.g., Indagoo) list the item but often require lead times of 4–8 weeks.

  • Cost Implications: Quotes for this material are significantly inflated due to its non-commodity status, often exceeding $300 USD per gram for small research aliquots.

Recommendation: For requirements exceeding 10 grams, in-house synthesis is the only time- and cost-efficient strategy. The reaction is robust, scalable, and uses commodity reagents.

In-House Synthesis Protocol (The "Make" Strategy)

The following protocol is adapted from standard esterification procedures for glycol ethers [1]. It utilizes a Dean-Stark trap to drive the equilibrium toward the ester by removing water.

Reagents & Materials
  • Chloroacetic Acid (MCA): 1.05 equivalents (Corrosive solid).

  • 2-Ethoxyethanol (Cellosolve): 1.0 equivalent (Solvent/Reagent).

  • p-Toluenesulfonic Acid (p-TSA): 1.0 mol% (Catalyst).

  • Toluene: Solvent for azeotropic distillation.[1]

  • Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Nitrogen inlet.

Step-by-Step Methodology
  • Setup: Charge the RBF with 2-ethoxyethanol (1.0 eq), Chloroacetic acid (1.05 eq), and p-TSA (0.01 eq). Add Toluene (approx. 5 volumes relative to reagents).[1]

  • Reflux: Heat the mixture to reflux (~110°C). Toluene and water will co-distill.

  • Dehydration: Monitor the Dean-Stark trap. The reaction is complete when water collection ceases (theoretical yield of water: 18 mL per mole of reagent).

  • Workup:

    • Cool to room temperature.[1]

    • Wash organic layer with saturated

      
       (removes unreacted MCA and p-TSA).
      
    • Wash with Brine.

    • Dry over anhydrous

      
      .
      
  • Purification: Concentrate under reduced pressure to remove Toluene. Perform fractional vacuum distillation on the residue. Collect the fraction boiling at ~105–110°C (10 mmHg).

Process Workflow Diagram

SynthesisWorkflow Reagents Reagents: Chloroacetic Acid 2-Ethoxyethanol p-TSA / Toluene Reflux Reflux (110°C) Dean-Stark Trap Reagents->Reflux WaterRemoval Water Removal (Drives Equilibrium) Reflux->WaterRemoval - H2O Workup Workup: NaHCO3 Wash MgSO4 Dry Reflux->Workup Reaction Complete Distillation Vacuum Distillation Yield: ~85% Workup->Distillation

Figure 1: Azeotropic esterification workflow for high-purity isolation.

Quality Control & Characterization

To validate the synthesized material, compare analytical data against the following expected parameters.

TechniqueExpected Signal / Result
GC-MS Parent ion

at m/z 166 (Cl isotope pattern 3:1). Fragment at m/z 77 (

).
1H NMR (CDCl3)

4.35 (t, 2H, ester

);

4.10 (s, 2H,

);

3.65 (t, 2H, ether

);

3.55 (q, 2H, ethyl

);

1.20 (t, 3H,

).
Purity Target >98% by GC (FID). <0.1% Free Acid.[2]

Safety & Toxicology: The "Hidden" Hazard

For drug development professionals, the metabolic profile of this compound is the primary safety concern. It is a pro-drug for a teratogen .

Mechanism of Toxicity: Upon entering the systemic circulation or contacting mucous membranes, plasma esterases rapidly hydrolyze the ester bond. This releases 2-Ethoxyethanol , a known reproductive toxin (Category 1B) and glycol ether that metabolizes further into Ethoxyacetic acid (EAA), the active teratogenic agent [2].

Metabolic Activation Pathway

MetabolicPathway Parent 2-Ethoxyethyl 2-chloroacetate (Lipophilic, Skin Absorbed) Hydrolysis Plasma Esterases (Rapid Hydrolysis) Parent->Hydrolysis Metabolite1 Chloroacetic Acid (Corrosive / Cardiotoxic) Hydrolysis->Metabolite1 Metabolite2 2-Ethoxyethanol (Glycol Ether) Hydrolysis->Metabolite2 ADH Alcohol Dehydrogenase Metabolite2->ADH FinalToxin Ethoxyacetic Acid (EAA) (Active Teratogen) ADH->FinalToxin Oxidation

Figure 2: Metabolic activation pathway leading to teratogenic Ethoxyacetic Acid.

Handling Protocols:

  • PPE: Standard nitrile gloves are insufficient for glycol ethers. Use Butyl Rubber or Silver Shield laminate gloves.

  • Containment: All weighing and transfers must occur inside a certified fume hood.

  • Waste: Segregate as halogenated organic waste; do not mix with aqueous waste streams to prevent unintentional hydrolysis.

References

  • Quick Company. (2015). Process for Preparation of 2-Butoxyethyl Ester of Chloroacetic Acid. Patent Application. Link (Methodology adapted for ethoxy analog).

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-Ethoxyethanol.[3] ECHA.[4] Link

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 79237 (2-Butoxyethyl chloroacetate). PubChem. Link (Homolog structural reference).

  • CymitQuimica. (2023). Catalog Entry: 2-Ethoxyethyl chloroacetate (CAS 60682-94-2).[4][5][6][7][8] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Derivatization of Amines with 2-Ethoxyethyl 2-Chloroacetate

Executive Summary This technical guide details the protocol for the N-alkylation of amines using 2-ethoxyethyl 2-chloroacetate (CAS 14869-34-2). Unlike standard methyl or ethyl chloroacetates, this reagent introduces a 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the N-alkylation of amines using 2-ethoxyethyl 2-chloroacetate (CAS 14869-34-2). Unlike standard methyl or ethyl chloroacetates, this reagent introduces a 2-ethoxyethyl ester moiety . This specific glycol ether side chain serves two critical functions in drug development and analysis:

  • Physicochemical Modulation: It increases the amphiphilicity of the target molecule, often improving solubility in both organic solvents and aqueous biological media compared to simple alkyl esters.

  • "Soft Drug" Design: The ethoxyethyl ester is a known metabolically labile handle, susceptible to plasma esterases, making it an ideal candidate for prodrug synthesis (e.g., masking polar amine groups to improve membrane permeability).

This guide covers the mechanistic basis, optimized synthetic protocols for both secondary amine formation and quaternary ammonium salt generation, and analytical validation methods.

Mechanistic Principles

The reaction proceeds via a classical bimolecular nucleophilic substitution (


). The amine nitrogen acts as the nucleophile, attacking the 

-carbon of the chloroacetate, displacing the chloride ion.
Reaction Kinetics & Catalysis

While chloroacetates are moderately reactive, the reaction is significantly accelerated by the Finkelstein effect . The addition of catalytic potassium iodide (KI) generates the transient, highly reactive 2-ethoxyethyl 2-iodoacetate in situ.

  • Primary/Secondary Amines: Form stable N-substituted glycine esters.

  • Tertiary Amines: Form quaternary ammonium salts (betaine esters), often used as cationic surfactants or phase transfer catalysts.

Mechanistic Pathway (DOT Diagram)

ReactionMechanism Reagent 2-Ethoxyethyl 2-Chloroacetate Intermediate Transient Iodo-Species Reagent->Intermediate Halogen Exchange KI KI (Catalyst) KI->Intermediate TS Transition State [SN2] Intermediate->TS + Amine Amine Target Amine (R-NH2) Amine->TS Product N-Alkylated Product TS->Product Byproduct HCl (Neutralized) TS->Byproduct

Figure 1: Catalytic cycle and


 pathway for the derivatization of amines.

Experimental Protocols

Materials & Reagents[1][2]
  • Reagent: 2-Ethoxyethyl 2-chloroacetate (>95% purity).

  • Solvent: Acetonitrile (MeCN) for general synthesis; DMF for poorly soluble amines.

  • Base: Potassium Carbonate (

    
    , anhydrous) or DIPEA (Hünig's base).
    
  • Catalyst: Potassium Iodide (KI).

Protocol A: Synthesis of Secondary/Tertiary Amines (N-Alkylation)

Target: Derivatization of primary or secondary amines for prodrug synthesis or GC/HPLC analysis.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous Acetonitrile (10 mL/mmol) .

  • Base Activation: Add

    
     (2.0 equiv) . Stir at room temperature for 10 minutes to ensure deprotonation of any ammonium salts.
    
  • Catalysis: Add KI (0.1 equiv) . The solution may turn slightly yellow.

  • Addition: Dropwise add 2-ethoxyethyl 2-chloroacetate (1.1 equiv) .

    • Note: Slow addition prevents bis-alkylation of primary amines.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc) or LC-MS.

    • Endpoint: Disappearance of the starting amine.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , KCl).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with Water (

      
      ) and Brine (
      
      
      
      ).
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography if necessary (usually Silica Gel, Gradient: 0-30% EtOAc in Hexane).
    
Protocol B: Quaternization (Betaine Ester Synthesis)

Target: Creating cationic surfactants or permanent positive charge tags for MS analysis.

  • Dissolution: Dissolve Tertiary Amine (1.0 equiv) in Acetone or Ethanol (anhydrous).

  • Addition: Add 2-ethoxyethyl 2-chloroacetate (1.2 equiv) directly to the solution.

  • Reflux: Heat to reflux (approx. 56°C for acetone) for 12–24 hours.

  • Precipitation: The quaternary ammonium salt often precipitates out of acetone.

  • Isolation: Cool to 0°C. Filter the precipitate under vacuum. Wash with cold diethyl ether to remove unreacted chloroacetate.

Analytical Validation

Successful derivatization is confirmed by specific spectral shifts.

Table 1: Key Spectral Indicators

TechniqueSignalCharacteristic Shift / Observation

NMR

-Methylene (

)
Singlet (or split if chiral) at

3.2 – 3.5 ppm
.

NMR
Ethoxyethyl ChainMultiplets at 3.6 – 4.2 ppm (distinctive

pattern).
IR Spectroscopy Carbonyl (

)
Strong ester stretch at 1735 – 1750

.
Mass Spectrometry Molecular Ion

corresponds to Amine Mass + 130.14 Da (Fragment:

).
Workflow Diagram

Workflow Start Start: Amine Sample Prep Dissolve in MeCN Add K2CO3 + KI Start->Prep React Add Chloroacetate Heat 60°C, 4-6h Prep->React Check TLC / LC-MS Check React->Check Check->React Incomplete Workup Filter Salts Extract (EtOAc/Water) Check->Workup Complete Purify Flash Chromatography (Silica Gel) Workup->Purify Final Pure Amino-Ester Purify->Final

Figure 2: Operational workflow for the N-alkylation protocol.

Troubleshooting & Optimization

  • Issue: Bis-alkylation of Primary Amines.

    • Cause: Excess reagent or high temperature.

    • Solution: Use a slight excess of the amine (1.2 equiv) or lower temperature (RT) with longer reaction times.

  • Issue: Hydrolysis of Ester.

    • Cause: Wet solvents or strong aqueous base during workup.

    • Solution: Use anhydrous MeCN/DMF. Avoid NaOH washes; use dilute

      
       or water.
      
  • Issue: Low Yield with Sterically Hindered Amines.

    • Solution: Switch solvent to DMF and increase temperature to 80°C. Increase KI loading to 0.5 equiv.

Applications in Drug Development[4]

  • Prodrug Synthesis: The 2-ethoxyethyl ester is chemically stable but enzymatically labile. It is used to derivatize carboxylic acids (via the alcohol precursor) or amines (via this chloroacetate method) to improve oral bioavailability. Upon absorption, plasma esterases cleave the ester, releasing the free glycine-derivative or the parent drug (if further designed as a self-immolative linker).

  • Lipophilicity Tuning: The

    
     of the parent amine is increased, facilitating blood-brain barrier (BBB) penetration studies.
    
  • Surfactant Design: Reaction with long-chain tertiary amines (e.g., dodecyldimethylamine) yields cleavable cationic surfactants ("soft betaines") that degrade into non-toxic metabolites.

References

  • Vertex Pharmaceuticals. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.[2][3][4] WO2002042259A3. Link

  • Gore, J. I., et al. (2025).[5] A Feasibility Study of Reactive Chromatography for the Synthesis of 2-Ethoxyethyl Acetate Using the Amberlyst-15 Catalyst. Industrial & Engineering Chemistry Research, 64(49), 23312-23322.[5] Link[5]

  • Hsu, F. L., et al. (2000). Reactions of Nitrogen Mustards with Peroxides and Nucleophiles.[6] ECBC-TR-071, U.S. Army Edgewood Chemical Biological Center.[6] Link

  • PubChem. (2025).[7] Compound Summary: 2-Butoxyethyl chloroacetate (Analogous Chemistry).[7] National Library of Medicine. Link

  • LibreTexts. (2020).[8] Reactions of Amines: Nucleophilic Substitution.[6][8] Chemistry LibreTexts. Link

Sources

Application

application of 2-ethoxyethyl 2-chloroacetate in medicinal chemistry

Application Note: Strategic Utilization of 2-Ethoxyethyl 2-Chloroacetate in Medicinal Chemistry Part 1: Executive Summary & Reagent Profile 2-Ethoxyethyl 2-chloroacetate is a specialized bifunctional building block that...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Ethoxyethyl 2-Chloroacetate in Medicinal Chemistry

Part 1: Executive Summary & Reagent Profile

2-Ethoxyethyl 2-chloroacetate is a specialized bifunctional building block that serves as a higher-molecular-weight, lipophilic alternative to standard methyl or ethyl chloroacetates.[1] While often overshadowed by its lighter congeners, this reagent offers distinct advantages in process chemistry, particularly regarding reaction temperature control, volatility management, and solubility tuning in non-polar media.[1]

In medicinal chemistry, its primary utility lies in three domains:

  • Heterocyclic Construction: As a robust

    
    -halo ester for Hantzsch-type cyclizations requiring elevated temperatures.[1]
    
  • Enzymatic Resolution: As an activated acyl donor in lipase-catalyzed kinetic resolutions.

  • Linker Synthesis: Introduction of the 2-ethoxyethyl ester moiety, which modifies the physicochemical properties (LogP) of the intermediate.[1]

Chemical Identity & Properties
PropertyData
Chemical Name 2-Ethoxyethyl 2-chloroacetate
Common Name Cellosolve Chloroacetate
CAS Number 60682-94-2
Structure

Molecular Weight 166.60 g/mol
Boiling Point >160°C (est.) / Higher than Ethyl Chloroacetate (143°C)
Solubility Miscible with organic solvents; limited water solubility.[1][2][3]
Safety Profile Toxic. Metabolizes to 2-ethoxyacetic acid (EAA).[1]

Part 2: Core Applications & Protocols

Application 1: High-Temperature Hantzsch Thiazole Synthesis

Context: The synthesis of thiazoles via the Hantzsch reaction involves the condensation of an


-halo ester with a thioamide or thiourea.[1] Standard ethyl chloroacetate (bp 143°C) can be limiting when the substrate (e.g., a bulky, electron-deficient thiourea) requires higher activation energy or reflux temperatures in high-boiling solvents like xylene (bp 140°C) or mesitylene (bp 165°C) to drive the reaction to completion.[1]

The Advantage: 2-Ethoxyethyl 2-chloroacetate has a higher boiling point and lower vapor pressure, allowing for safer, prolonged reflux in high-boiling solvents without rapid loss of the reagent or the need for pressurized vessels.[1]

Protocol: Synthesis of 2-Amino-4-thiazolone Derivative

  • Reagents:

    • Substituted Thiourea (1.0 equiv)[1]

    • 2-Ethoxyethyl 2-chloroacetate (1.1 equiv)[1]

    • Sodium Acetate (anhydrous, 2.0 equiv)[1]

    • Solvent: Ethanol (standard) or Toluene/Xylene (for difficult substrates).[1]

  • Step-by-Step Methodology:

    • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted thiourea (10 mmol) in Toluene (50 mL).

    • Addition: Add anhydrous Sodium Acetate (20 mmol) followed by the dropwise addition of 2-Ethoxyethyl 2-chloroacetate (11 mmol).

      • Note: The 2-ethoxyethyl tail increases the reagent's lipophilicity, preventing phase separation in non-polar solvents like toluene.[1]

    • Cyclization: Heat the mixture to reflux (110°C) for 4–12 hours. Monitor via TLC or LC-MS.[1]

      • Checkpoint: Look for the disappearance of the thiourea peak and the formation of the thiazolidinone core.[1]

    • Workup: Cool to room temperature. Filter off the inorganic salts (NaCl/NaOAc).[1] Evaporate the solvent under reduced pressure.

    • Purification: The resulting residue is the 2-ethoxyethyl ester of the thiazole derivative.[1] If the free acid is required, perform standard hydrolysis (LiOH/THF/Water).[1]

    • Isolation: Recrystallize from EtOH/Water or purify via flash column chromatography.

Application 2: Lipase-Catalyzed Kinetic Resolution

Context: Chloroacetate esters are classic "activated" acyl donors for the enzymatic resolution of chiral amines or alcohols.[1] The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl, accelerating the transesterification rate.[1]

The Advantage: The leaving group (2-ethoxyethanol) is less volatile than methanol/ethanol but water-miscible.[1] This allows for specific workup strategies where the byproduct is washed away with water, or the reaction is run in an organic solvent where the boiling point difference aids separation.[1]

Protocol: Kinetic Resolution of (RS)-1-Phenylethanol

  • Reagents:

    • (RS)-1-Phenylethanol (10 mmol)[1]

    • 2-Ethoxyethyl 2-chloroacetate (0.6 equiv, Acyl Donor)[1]

    • Lipase (e.g., Candida antarctica Lipase B, immobilized)[1]

    • Solvent: MTBE or Hexane.[1]

  • Step-by-Step Methodology:

    • Setup: Suspend the Lipase (50 mg) in dry MTBE (20 mL).

    • Initiation: Add (RS)-1-Phenylethanol followed by 2-Ethoxyethyl 2-chloroacetate.

    • Incubation: Shake at 30–40°C.

    • Mechanism: The lipase selectively acetylates the (R)-enantiomer (typically), transferring the chloroacetyl group.[1]

    • Termination: Filter off the enzyme when conversion reaches 50% (monitor by chiral GC).

    • Separation: The reaction mixture now contains (S)-alcohol (unreacted) and (R)-chloroacetate ester.[1]

      • Purification: The chloroacetate ester is significantly more lipophilic.[1] Separate via column chromatography.[1]

    • Deprotection: The chiral ester can be hydrolyzed to yield the pure (R)-alcohol.[1]

Part 3: Visualization of Pathways

Figure 1: Hantzsch Thiazole Construction Pathway

This diagram illustrates the mechanistic flow from the reagents to the cyclized heterocyclic core.[1][2]

HantzschSynthesis Reagent 2-Ethoxyethyl 2-chloroacetate Intermediate S-Alkylated Intermediate Reagent->Intermediate SN2 Attack (Reflux) Thiourea Substituted Thiourea Thiourea->Intermediate Cyclization Cyclization (- HCl / - EtOH-OEt) Intermediate->Cyclization Intramolecular Condensation Product Thiazolidin-4-one Derivative Cyclization->Product Final Scaffold

Caption: Mechanistic pathway for the synthesis of thiazolidinone derivatives using 2-ethoxyethyl 2-chloroacetate.

Figure 2: Enzymatic Kinetic Resolution Workflow

This diagram details the separation of chiral alcohols using the reagent as an acyl donor.[1]

KineticResolution Racemate (RS)-Alcohol Racemate Reaction Selective Transesterification Racemate->Reaction Donor 2-Ethoxyethyl 2-chloroacetate Donor->Reaction Enzyme Lipase (CAL-B) Enzyme->Reaction Catalyst Mixture Mixture: (S)-Alcohol + (R)-Ester Reaction->Mixture Separation Chromatography Separation Mixture->Separation

Caption: Workflow for the lipase-catalyzed kinetic resolution of chiral alcohols.

Part 4: Safety & Handling (Critical)

Toxicity Warning: Researchers must exercise extreme caution.[1] 2-Ethoxyethyl esters can be metabolized in vivo (and potentially in vitro by esterases) to 2-ethoxyethanol and subsequently 2-ethoxyacetic acid .[1]

  • Hazard: 2-Ethoxyethanol is a known reproductive toxin and teratogen (Glycol Ether toxicity class).[1]

  • Handling: All reactions must be performed in a functioning fume hood. Nitrile or laminate gloves are recommended; standard latex may offer insufficient protection against glycol ethers.[1]

  • Waste: Segregate waste streams. Do not mix with general organic waste if specific glycol ether disposal protocols exist at your facility.[1]

References

  • U.S. Environmental Protection Agency (EPA). List of Toxic Chemicals Within The Glycol Ethers Category. Retrieved from [Link][1]

Sources

Method

Application Note: Strategic Synthesis with 2-Ethoxyethyl 2-Chloroacetate

This Application Note is designed for research scientists and process chemists in pharmaceutical and materials science. It details the strategic utilization of 2-Ethoxyethyl 2-chloroacetate (CAS: 14869-41-1), a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists in pharmaceutical and materials science. It details the strategic utilization of 2-Ethoxyethyl 2-chloroacetate (CAS: 14869-41-1), a specialized alkylating agent that offers distinct advantages over standard ethyl chloroacetate due to its amphiphilic "Cellosolve" backbone.

Executive Summary

2-Ethoxyethyl 2-chloroacetate is a bifunctional reagent combining a reactive


-chlorocarbonyl electrophile with a lipophilic-hydrophilic 2-ethoxyethyl ester tail. While chemically analogous to ethyl chloroacetate, this reagent is specifically employed when:
  • Higher Reaction Temperatures are required (Boiling Point: ~215°C vs. 143°C for ethyl ester), allowing for reflux in high-boiling solvents (e.g., DMF, DMSO, Xylene) without pressurized vessels.

  • Solubility Modification is desired. The ethoxyethyl moiety (derived from Cellosolve) mimics PEG-linkers, enhancing the solubility of the resulting intermediate in both organic and aqueous media.

  • Polymer Functionalization is the goal. It serves as a "cure site" monomer in acrylic rubber synthesis or as a post-polymerization modification agent.

Chemical Profile & Safety Architecture

Physicochemical Properties
PropertyDataSignificance
Formula

Bifunctional ester
MW 166.60 g/mol Calculation basis
Boiling Point ~215°C (est) / 105°C @ 12mmHgAllows high-temp kinetics
Density 1.12 g/mLDenser than water
Solubility AmphiphilicMiscible in alcohols, ethers, and chlorinated solvents
Critical Safety Protocol (HSE)

Hazard Class: Alkylating Agent / Reprotoxic Metabolite.

  • Metabolic Risk: In vivo hydrolysis releases 2-ethoxyethanol , a known reproductive toxin and teratogen (glycol ether class).

  • Acute Toxicity: The chloroacetate moiety is a potent alkylator. Direct contact causes severe skin burns and corneal damage.

  • PPE Requirement: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. Fume hood mandatory.

Core Application: N-Alkylation for Pharmacophore Linkers

This protocol demonstrates the synthesis of a Glycine-derivative scaffold using N-phenylpiperazine as a model nucleophile. This reaction is a cornerstone in creating peptidomimetics and solubilized drug linkers.

Experimental Logic (The "Why")
  • Base Selection (

    
    ):  An anhydrous inorganic base is preferred over amines (like TEA) to prevent the formation of quaternary ammonium salts with the product.
    
  • Finkelstein Catalysis (KI): The C-Cl bond is moderately reactive. Adding catalytic Potassium Iodide (KI) generates the transient, highly reactive C-I species in situ, accelerating the reaction rate by 4-10x.

  • Solvent (Acetonitrile): chosen for its polarity to dissolve the inorganic base (partially) while easily solubilizing the organic reactants.

Detailed Protocol

Reagents:

  • N-Phenylpiperazine (1.0 equiv, 10 mmol, 1.62 g)

  • 2-Ethoxyethyl 2-chloroacetate (1.1 equiv, 11 mmol, 1.83 g)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv, 20 mmol, 2.76 g)
    
  • Potassium Iodide (KI) (0.1 equiv, 1 mmol, 166 mg)

  • Acetonitrile (ACN), anhydrous (50 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylpiperazine in Acetonitrile .

  • Base Activation: Add the anhydrous

    
      and KI . Stir vigorously at room temperature for 10 minutes to create a fine suspension.
    
  • Addition: Add 2-ethoxyethyl 2-chloroacetate dropwise over 5 minutes.

    • Note: The reaction is slightly exothermic. No ice bath is usually required unless scaling >50g.

  • Reaction: Fit a reflux condenser and heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 3:1 Hexane/EtOAc). Product will appear less polar than the amine but more polar than the chloroacetate.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      , 
      
      
      
      , excess
      
      
      ) through a Celite pad.
    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification: Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) to remove residual glycol ethers/salts. Dry over

    
    , filter, and concentrate.
    
    • Yield Expectation: 85–92% as a viscous pale yellow oil.

Analytical Validation

To validate the structure, focus on the shift of the


-methylene protons.
Moiety

NMR Shift (CDCl3, 400 MHz)
MultiplicityDiagnostic Change

(Start)

4.05 - 4.10 ppm
SingletDisappears

(Product)

3.25 - 3.35 ppm
SingletUpfield Shift (~0.8 ppm)


3.60 - 4.30 ppm
MultipletsRemains intact (Ester tail)

Advanced Workflow: Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical Finkelstein catalytic cycle that drives the efficiency of this specific chloroacetate.

ReactionPathway cluster_conditions Reaction Conditions Reactant 2-Ethoxyethyl 2-chloroacetate Intermediate Transient Iodo-Intermediate Reactant->Intermediate Finkelstein Exchange (Fast) Catalyst KI (Catalyst) Catalyst->Intermediate Product N-Alkylated Product Intermediate->Product SN2 Attack (Rate Limiting) Byproduct KCl / HI Intermediate->Byproduct Nucleophile Sec-Amine (Nucleophile) Nucleophile->Product Byproduct->Catalyst Regeneration (Theoretical) Temp 60°C Solvent Acetonitrile

Figure 1: Catalytic cycle and substitution pathway for the N-alkylation of 2-ethoxyethyl 2-chloroacetate.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance or poor nucleophilicity.Increase Temp to 80°C (DMF solvent); Increase KI to 0.5 equiv.
Hydrolysis (Acid formation) Wet solvent or hygroscopic base.Use freshly distilled ACN; Add 3Å Molecular Sieves.
Transesterification Reaction with alcoholic solvents.[1]Crucial: Do NOT use Ethanol/Methanol as solvent. Use ACN, DMF, or Toluene.
Emulsion during Workup Surfactant properties of ethoxyethyl group.Add Brine (saturated NaCl) to break emulsion; use DCM instead of EtOAc.

References

  • PubChem. (2025).[2][3][4] 2-(2-Chloroethoxy)ethyl acetate | C6H11ClO3.[3] National Library of Medicine. [Link]

  • ResearchGate. (2012). Discussions on N-Alkylation using Chloroacetate Esters. (Protocol validation for K2CO3/KI systems). [Link]

Sources

Application

Application Notes and Protocols for Protecting Group Strategies Involving 2-Ethoxyethyl 2-Chloroacetate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Modern Protecting Group Strategy for Hydroxyl Moieties In the intricate landscape of multi-step organic synthesis, the judicious protection...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Protecting Group Strategy for Hydroxyl Moieties

In the intricate landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success.[1][2] The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, often requires temporary masking to prevent unwanted side reactions during synthetic transformations. While a plethora of alcohol protecting groups exist, the development of novel strategies that offer unique selectivity and orthogonality remains a significant endeavor.

This technical guide details the application of 2-ethoxyethyl 2-chloroacetate as a versatile protecting group for alcohols. This reagent combines the attributes of a chloroacetate ester, known for its lability under specific, mild conditions, with the structural features of an ethoxyethyl ether. This combination presents opportunities for selective cleavage and orthogonality with other common protecting groups, rendering it a valuable tool in the synthetic chemist's arsenal.

We will explore the synthesis of the protecting group reagent, detailed protocols for the protection of hydroxyl groups, and strategies for its selective removal. The causality behind experimental choices will be elucidated, providing a robust framework for the implementation of this methodology in complex synthetic campaigns.

Core Principles and Advantages

The 2-ethoxyethyl 2-chloroacetate protecting group can be conceptualized as a hybrid system. The chloroacetate moiety offers a handle for selective removal under conditions that may leave other ester groups, such as acetates and benzoates, intact. The relative ease of hydrolysis of chloroacetates compared to acetates is significantly higher, allowing for chemoselective deprotection.[3] The ethoxyethyl portion, an acetal-like ether, provides stability under basic and nucleophilic conditions.

Key Advantages:

  • Orthogonal Deprotection Potential: The chloroacetate ester can be cleaved under mild, specific conditions that are orthogonal to the cleavage conditions for many other protecting groups, such as silyl ethers and benzyl ethers.[1][4]

  • Mild Cleavage Conditions: The lability of the chloroacetate ester allows for deprotection under non-harsher basic conditions or via enzymatic hydrolysis, preserving sensitive functional groups elsewhere in the molecule.

  • Stability: The ether linkage provides stability to a range of common synthetic reagents, including organometallics and hydrides.

Synthesis of the Protecting Group Reagent: 2-Ethoxyethyl 2-Chloroacetate

The synthesis of 2-ethoxyethyl 2-chloroacetate is a straightforward esterification of 2-ethoxyethanol with chloroacetyl chloride. The reaction proceeds readily in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Synthesis_of_2_Ethoxyethyl_2_Chloroacetate Chloroacetyl_chloride Chloroacetyl chloride Reaction_Center Reaction_Center Chloroacetyl_chloride->Reaction_Center Base Base (e.g., Pyridine, Et3N) Base->Reaction_Center Solvent (e.g., DCM, THF) Product Product Reaction_Center->Product

Figure 1: Synthesis of 2-Ethoxyethyl 2-Chloroacetate.

Protocol 1: Synthesis of 2-Ethoxyethyl 2-Chloroacetate

  • To a stirred solution of 2-ethoxyethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.2 eq.).

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-ethoxyethyl 2-chloroacetate as a colorless oil.

Protection of Alcohols

The protection of a hydroxyl group with 2-ethoxyethyl 2-chloroacetate proceeds via a base-mediated acylation. The choice of base and reaction conditions can be tailored to the substrate's reactivity and steric hindrance.

Protection_of_Alcohols Protecting_Reagent 2-Ethoxyethyl 2-chloroacetate Reaction_Center Reaction_Center Protecting_Reagent->Reaction_Center Base Base (e.g., Pyridine, DMAP) Base->Reaction_Center Solvent (e.g., DCM) Protected_Alcohol Protected_Alcohol Reaction_Center->Protected_Alcohol

Figure 2: Protection of an alcohol with 2-ethoxyethyl 2-chloroacetate.

Protocol 2: General Procedure for the Protection of a Primary Alcohol

  • To a solution of the primary alcohol (1.0 eq.) in anhydrous DCM at 0 °C, add pyridine (2.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Add a solution of 2-ethoxyethyl 2-chloroacetate (1.5 eq.) in DCM dropwise.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the protected alcohol.

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AlcoholPyridine, DMAP (cat.)DCM0 to rt4-8>90
Secondary AlcoholPyridine, DMAP (cat.)DCMrt to 4012-2475-90
PhenolK₂CO₃DMFrt2-4>95

Deprotection Strategies

The unique structure of the 2-ethoxyethyl 2-chloroacetate protecting group allows for several deprotection pathways, offering valuable orthogonality in complex syntheses.

Selective Cleavage of the Chloroacetate Ester

The chloroacetate ester is significantly more labile to basic hydrolysis than acetate or benzoate esters. This allows for its selective removal under mild conditions.

Deprotection_Workflow cluster_deprotection Deprotection Strategies Protected_Alcohol Protected Alcohol Mild_Base Mild Base (e.g., Thiourea/Base, NaHCO3/MeOH) Protected_Alcohol->Mild_Base Selective Chloroacetate Cleavage Enzymatic Enzymatic Hydrolysis (e.g., Lipase) Protected_Alcohol->Enzymatic Selective Chloroacetate Cleavage Acid_Hydrolysis Acidic Hydrolysis (e.g., aq. AcOH, PPTS) Protected_Alcohol->Acid_Hydrolysis Ether Linkage Cleavage Deprotected_Alcohol Deprotected Alcohol Mild_Base->Deprotected_Alcohol Enzymatic->Deprotected_Alcohol Acid_Hydrolysis->Deprotected_Alcohol

Figure 3: Deprotection pathways for the 2-ethoxyethyl 2-chloroacetate group.

Protocol 3: Mild Basic Hydrolysis of the Chloroacetate Ester

This method is particularly useful for substrates sensitive to strong bases.

  • To a solution of the protected alcohol (1.0 eq.) in a mixture of THF and water (4:1), add sodium bicarbonate (3.0 eq.).

  • Heat the mixture to 50 °C and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to afford the deprotected alcohol.

Protocol 4: Enzymatic Deprotection

Lipases can provide excellent chemoselectivity for the cleavage of the chloroacetate ester, often leaving other ester groups untouched.

  • To a solution of the protected alcohol in a phosphate buffer (pH 7.2) containing a co-solvent such as THF or acetone, add a lipase preparation (e.g., from Candida antarctica).

  • Stir the mixture at room temperature, monitoring the progress by TLC or HPLC.

  • Upon completion, extract the mixture with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Cleavage of the Ethoxyethyl Ether Linkage

The acetal-like ethoxyethyl ether linkage is susceptible to cleavage under acidic conditions. This provides an alternative deprotection strategy.

Protocol 5: Acidic Hydrolysis

  • Dissolve the protected alcohol in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Stir the solution at room temperature or warm gently (40-50 °C) while monitoring the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Orthogonality and Compatibility

The utility of a protecting group is largely defined by its compatibility with other protecting groups and its selective removal (orthogonality).

Protecting GroupStable to Chloroacetate Cleavage (Mild Base)Stable to Ether Cleavage (Acid)
Silyl Ethers (TBDMS, TIPS) Generally StableLabile
Benzyl Ethers (Bn) Stable Stable
Acetates, Benzoates Potentially Labile (rate dependent)Stable
Boc, Cbz Generally StableLabile (Boc), Stable (Cbz)
THP, MOM Ethers Stable Labile

This table highlights the potential for orthogonal strategies. For instance, the 2-ethoxyethyl 2-chloroacetate group could be removed with mild base in the presence of silyl ethers, which are base-stable but acid-labile. Conversely, the ethoxyethyl ether portion could be cleaved with acid while leaving a benzyl ether intact.

Conclusion

The 2-ethoxyethyl 2-chloroacetate protecting group offers a nuanced and versatile option for the protection of hydroxyl groups. Its dual-functionality, combining a readily cleavable chloroacetate ester with a stable ether linkage, opens avenues for selective and orthogonal deprotection strategies. The protocols and principles outlined in this guide provide a foundation for researchers to explore the application of this protecting group in the synthesis of complex molecules, with the potential to streamline synthetic routes and enhance overall efficiency.

References

  • Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 2004.
  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.
  • "Ester Deprotection." ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • "Protecting Groups." Organic Chemistry Portal. [Link]

  • "Method of preparing alkyl esters of chloroacetic acid.
  • "Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters." Organic Syntheses, 1990, 69, 99. [Link]

  • "Protecting Groups For Alcohols." Master Organic Chemistry. [Link]

  • "Orthogonal dual thiol–chloroacetyl and thiol–ene couplings for the sequential one-pot assembly of heteroglycoclusters." Beilstein Journal of Organic Chemistry, 2014, 10, 1604-1610. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Ethoxyethyl 2-Chloroacetate

Product Code: 2-EE-2-CA | CAS: 14869-41-1 Support Tier: Advanced Synthesis & Process Development Introduction: Beyond the Basic Alkylating Agent Welcome to the technical support hub for 2-Ethoxyethyl 2-chloroacetate . Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2-EE-2-CA | CAS: 14869-41-1 Support Tier: Advanced Synthesis & Process Development

Introduction: Beyond the Basic Alkylating Agent

Welcome to the technical support hub for 2-Ethoxyethyl 2-chloroacetate . While chemically similar to methyl or ethyl chloroacetate, this reagent is specifically selected for its amphiphilic nature . The ethoxyethyl (Cellosolve) tail provides unique solubility profiles in both organic and aqueous-organic biphasic systems, often increasing reaction rates in heterogeneous nucleophilic substitutions.

However, this unique tail introduces specific side-reaction vectors that do not exist with simpler esters. This guide addresses the three most common failure modes: Unintended Transesterification , Competitive Hydrolysis , and Ambident Electrophile Scrambling .

Module 1: Troubleshooting Purity & Identity Issues

Issue: "My NMR shows a methyl/ethyl ester, not the ethoxyethyl ester."

Diagnosis: Solvent-Induced Transesterification. Severity: Critical (Product Identity Change).

The ester linkage in 2-ethoxyethyl 2-chloroacetate is highly susceptible to exchange when used in nucleophilic alcohol solvents (Methanol, Ethanol) under basic conditions.

The Mechanism: Under basic conditions (e.g.,


 or 

), the alkoxide solvent attacks the carbonyl carbon, displacing the 2-ethoxyethanol (Cellosolve) group. This is an equilibrium process driven to completion if the solvent is in vast excess.

Corrective Protocol:

  • Solvent Swap: Switch to non-nucleophilic polar aprotic solvents.

    • Recommended: Acetonitrile (ACN), DMF, or THF.

    • If protic solvent is required: You must use 2-ethoxyethanol as the solvent to maintain the equilibrium in favor of the desired product.

  • Temperature Control: If using alcohols is unavoidable for solubility, keep temperatures below 0°C and limit reaction time, though this is risky.

Data Table: Solvent Compatibility Matrix

SolventBase AddedRisk LevelResulting Impurity
Methanol

/

Severe Methyl 2-chloroacetate
Ethanol

/

Severe Ethyl 2-chloroacetate
Isopropanol

/

ModerateIsopropyl 2-chloroacetate (slower kinetics)
Acetonitrile AnySafe None
Toluene AnySafe None

Module 2: Low Yield in Nucleophilic Substitution ( )

Issue: "I am trying to alkylate a phenol/amine, but I see starting material and 'tar'."

Diagnosis: Competitive Hydrolysis and Polymerization. Severity: High (Yield Loss).

The


-chlorine makes the ester carbonyl significantly more electrophilic than a standard ester. If your reaction system contains any water (even atmospheric moisture) and a base, hydrolysis  of the ester will compete aggressively with your desired 

displacement of the chloride.

The Pathway Map: The diagram below illustrates the "Danger Zone" where the reagent destroys itself before alkylating your substrate.

ReactionPathways Reagent 2-Ethoxyethyl 2-Chloroacetate Desired Product (O/N-Alkylated) Reagent->Desired SN2 Attack (Kinetic Control) HydrolysisProd Chloroacetic Acid + 2-Ethoxyethanol Reagent->HydrolysisProd Ester Hydrolysis (Fast w/ OH-) Polymer Polycondensation (Tars) Reagent->Polymer Self-Alkylation (High Conc/Temp) Nu Nucleophile (Phenol/Amine) Nu->Desired Water Trace Water (Impurity) Water->HydrolysisProd

Caption: Figure 1. Competitive pathways. Water ingress leads to rapid hydrolysis (Red), depleting the reagent before the desired SN2 reaction (Green) can occur.

Step-by-Step Optimization Protocol:

  • Drying: Dry all solvents over molecular sieves (3Å or 4Å) for 24 hours. The water content must be <50 ppm.

  • Base Selection:

    • Avoid Hydroxides (NaOH, KOH) unless using phase transfer catalysis.

    • Preferred: Cesium Carbonate (

      
      ) or Potassium Carbonate (
      
      
      
      ) in Acetone or ACN.
  • Stoichiometry: Use a 1.2 equivalent excess of the chloroacetate. The ethoxyethyl tail makes the reagent heavier (MW: 166.60 g/mol ) than ethyl chloroacetate; ensure your molar calculations are adjusted.

  • Addition Rate: Add the chloroacetate slowly to the mixture of Nucleophile + Base. This keeps the concentration of the electrophile low, suppressing self-condensation (polymerization).

Module 3: The Darzens Condensation Trap

Issue: "The reaction stalled at the intermediate halohydrin."

Diagnosis: Incomplete Ring Closure (Epoxide Formation). Context: When reacting with ketones/aldehydes to form glycidic esters.[1]

In the Darzens reaction, the enolate of the chloroacetate attacks the ketone.[1] The second step (intramolecular


) requires the oxygen anion to displace the chlorine.

Troubleshooting Guide:

  • Q: Did you use a lithium base (LiHMDS/LDA)?

    • Analysis: Lithium coordinates tightly to the oxygen atom of the intermediate halohydrin, stabilizing it and preventing the ring closure to the epoxide.

    • Fix: Switch to Sodium or Potassium alkoxides (

      
      , 
      
      
      
      ). The larger cation allows for easier displacement of the chloride.
  • Q: Is the temperature too low?

    • Analysis: The initial addition is fast at -78°C, but the ring closure often requires warming to 0°C or Room Temperature.

    • Fix: Allow the reaction to warm slowly after the addition of the chloroacetate.

Module 4: Safety & Waste Disposal (Crucial)

Warning: Unlike ethyl chloroacetate, the leaving group here is 2-Ethoxyethanol (Cellosolve) .

  • Toxicity: 2-Ethoxyethanol is metabolized to 2-ethoxyacetic acid, which is a known teratogen and reproductive toxin.

  • Handling:

    • Do not use on an open bench.

    • Double-glove (Nitrile is generally acceptable for splash protection, but laminate films are safer for prolonged exposure).

  • Waste: Aqueous waste streams from these reactions will contain 2-ethoxyethanol. Do not pour down the drain. It must be segregated into "Halogenated Organic" or specific "Glycol Ether" waste streams depending on your facility's protocols.

References

  • Reactivity of Alpha-Halo Esters

    • Master Organic Chemistry. "The Darzens Condensation."[1][2] Available at: [Link]

  • Hydrolysis Kinetics

    • ResearchGate. "Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide." Available at: [Link]

  • Transesterification Mechanisms

    • Chemistry LibreTexts. "Nucleophilic Acyl Substitution."[3][4][5] Available at: [Link]

  • Safety Data (2-Ethoxyethanol)

    • PubChem.[6] "2-Ethoxyethanol Compound Summary." Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Work-up Procedures for 2-Ethoxyethyl 2-Chloroacetate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the work-up of reactions involving 2-ethoxyethyl 2-chloroacetate. As a versatile alkylating agent, its successful application hinges on a well-designed and meticulously executed work-up procedure to ensure product purity and maximize yield.

Core Principles of Work-up Design

The primary objectives of a work-up for reactions utilizing 2-ethoxyethyl 2-chloroacetate are to:

  • Neutralize any acidic or basic catalysts and byproducts.

  • Remove unreacted starting materials and reagents.

  • Isolate the desired product from the reaction mixture.

  • Minimize product loss due to side reactions, primarily hydrolysis.

The inherent reactivity of the chloroacetate ester and the potential sensitivity of the 2-ethoxyethyl group necessitate a carefully considered approach to aqueous extraction and purification.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete. What is the first and most critical step in the work-up?

A1: The initial step is to quench the reaction, which typically involves dilution with an appropriate organic solvent and subsequent washing with water or a mild aqueous solution. The choice of the initial wash is dictated by the reaction conditions. For instance, if a strong, non-volatile acid was used as a catalyst, a careful neutralization with a weak base is paramount. Conversely, if a base such as potassium carbonate was used, an initial water wash to remove the bulk of the inorganic salts is a good starting point. The key is to swiftly move from the reaction environment to a controlled extractive work-up to prevent unwanted side reactions.

Q2: I've noticed a significant decrease in my product yield after the aqueous wash. What is the likely cause?

A2: The most probable cause is the hydrolysis of the ester functional group. Both acidic and basic conditions during aqueous work-up can catalyze the cleavage of the ester back to chloroacetic acid and 2-ethoxyethanol, which would then be removed into the aqueous layer, drastically reducing your isolated yield. The chloroacetate group is susceptible to this degradation.[1]

Another potential issue, though less common with mild work-up conditions, is the cleavage of the 2-ethoxyethyl ether bond under strongly acidic conditions.

Q3: How can I effectively remove an inorganic base like potassium carbonate (K₂CO₃) without risking product hydrolysis?

A3: The most effective method is to first wash the reaction mixture with deionized water. This will dissolve the bulk of the potassium carbonate. A subsequent wash with a saturated sodium chloride solution (brine) will further help to remove dissolved water from the organic layer and break up any emulsions that may have formed. It is crucial to perform these washes quickly and at reduced temperatures (e.g., using an ice bath) to minimize the contact time with the aqueous phase and slow down the rate of potential hydrolysis.

Q4: What is the best way to neutralize an acid catalyst (e.g., H₂SO₄) during the work-up?

A4: The best practice is to use a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). These bases are strong enough to neutralize the acid catalyst but are generally mild enough to avoid significant base-catalyzed hydrolysis of the ester product. Add the basic solution slowly and with good stirring to control the effervescence from CO₂ evolution. Always vent the separatory funnel frequently to release the pressure. Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as these will rapidly saponify (irreversibly hydrolyze) your ester product.

Troubleshooting Guide

This section addresses common problems encountered during the work-up of 2-ethoxyethyl 2-chloroacetate reactions, providing systematic solutions.

Problem 1: Formation of a Persistent Emulsion During Extraction

Cause: Emulsions are colloidal suspensions of one liquid in another and are common when there are surfactants or fine particulate matter in the mixture. The presence of both polar and non-polar functional groups in the reactants and products can also contribute to emulsion formation.

Troubleshooting Workflow:

start Persistent Emulsion Forms step1 Add Saturated NaCl (Brine) start->step1 Initial Step step2 Allow Layers to Stand step1->step2 Increases ionic strength of aqueous phase step3 Filter Through Celite/Glass Wool step2->step3 If solids are present step4 Centrifuge (if available) step2->step4 If no solids, but still emulsified end Separation Achieved step3->end step4->end

Caption: Decision tree for resolving emulsions.

Detailed Steps:

  • Brine Wash: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Patience: Gently rock the separatory funnel and then allow it to stand undisturbed for an extended period (15-30 minutes). Sometimes, time is all that is needed for the layers to separate.

  • Filtration: If fine solid particles are suspected to be stabilizing the emulsion, filter the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

Problem 2: Low or No Product Recovery After Work-up

Cause: This is often a result of unintended hydrolysis of the ester product during the work-up, leading to its loss in the aqueous washes. Another possibility is that the product is more water-soluble than anticipated.

Troubleshooting Workflow:

start Low or No Product Recovery check_ph Check pH of Aqueous Washes start->check_ph acidic_ph pH < 6 check_ph->acidic_ph Acidic basic_ph pH > 8 check_ph->basic_ph Basic neutral_ph pH ~7 check_ph->neutral_ph Neutral acid_hydrolysis Acid-catalyzed hydrolysis likely. Use milder base (NaHCO₃) for neutralization. acidic_ph->acid_hydrolysis base_hydrolysis Base-catalyzed hydrolysis likely. Use weaker base, shorter contact time, and cold conditions. basic_ph->base_hydrolysis solubility_issue Product may have high water solubility. Back-extract aqueous layers with more organic solvent. neutral_ph->solubility_issue

Caption: Diagnosing the cause of low product yield.

Detailed Steps:

  • Analyze Aqueous Layers: Before discarding any aqueous washes, perform a TLC or LC-MS analysis to check for the presence of your product or hydrolyzed starting materials.

  • Back-Extraction: If the product is detected in the aqueous layers, perform several "back-extractions" by washing the combined aqueous layers with fresh portions of the organic solvent.

  • Optimize Washing Conditions: In future experiments, minimize the risk of hydrolysis by:

    • Using ice-cold wash solutions.

    • Reducing the contact time between the organic and aqueous layers.

    • Using only weak bases (e.g., saturated NaHCO₃) for neutralization.

Problem 3: Product is Contaminated with Unreacted Chloroacetate

Cause: Incomplete reaction or inefficient removal of the starting material during work-up. 2-Ethoxyethyl 2-chloroacetate can be challenging to separate from products with similar polarities.

Solutions:

  • Aqueous Wash Optimization: Ensure thorough washing with water and brine to remove as much of the polar starting material as possible.

  • Chromatography: Column chromatography is often the most effective method for separating the product from unreacted starting material. A carefully selected solvent system is crucial. A typical starting point for silica gel chromatography would be a gradient of ethyl acetate in hexanes.

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the starting material, vacuum distillation can be an effective purification method.

CompoundBoiling Point (°C)Notes
2-Ethoxyethyl 2-chloroacetate~180-185 (estimated)Higher than ethyl chloroacetate due to the ethoxyethyl group.
Ethyl Chloroacetate143-146For comparison.
2-Ethoxyethanol135Potential hydrolysis byproduct.
Chloroacetic Acid189Potential hydrolysis byproduct.
Data is approximate and may vary with pressure.

Experimental Protocols

Protocol 1: General Work-up for an N-Alkylation Reaction

This protocol assumes a reaction where an amine has been alkylated with 2-ethoxyethyl 2-chloroacetate in a solvent like DMF or acetonitrile, using a base such as K₂CO₃.[2]

  • Cool the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM).

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. This will remove the bulk of the DMF and inorganic salts. Repeat the wash if necessary.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to help break any emulsions and remove residual water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by the most appropriate method, typically column chromatography on silica gel.

Protocol 2: Work-up for an O-Alkylation Reaction of a Phenol

This protocol is designed for the alkylation of a phenol with 2-ethoxyethyl 2-chloroacetate under basic conditions.[3]

  • Cool and Dilute: Cool the reaction mixture to 0-5 °C in an ice bath and dilute with an organic solvent (e.g., ethyl acetate).

  • Neutralization/Wash: Transfer to a separatory funnel and wash with cold, dilute aqueous base (e.g., 1M NaHCO₃) to remove any unreacted phenol. Be cautious of potential product hydrolysis.

  • Water and Brine Washes: Subsequently, wash the organic layer with cold deionized water, followed by a wash with cold brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude product can be purified by column chromatography or vacuum distillation.

References

  • Google Patents. (n.d.). Preparation method for ethyl 2-chloroacetoacetate.
  • Google Patents. (n.d.). Phenol alkylation process.
  • Google Patents. (n.d.). Process for the alkylation of phenols.
  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Process for making alkyl ethoxy carboxylates.
  • Google Patents. (n.d.). Process for the preparation of 2,5-dimethylphenylacetic acid.
  • ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Process alternatives for the production of ethyl chloroacetate by reactive distillation. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Method of preparing alkyl esters of chloroacetic acid.
  • NCCHEMISTRY. (2023, September 24). Make Ethyl Chloroacetate Synthesis with Dean Stark [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. Retrieved February 7, 2026, from [Link]

  • ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • PubMed. (2022, November 17). Confirmation of the full conversion of ethylene oxide to 2-chloroethanol in fumigated foodstuffs: possible implications for risk assessment. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of ethyl chloroacetate by reactive distillation. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). N-Dealkylation of Amines. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved February 7, 2026, from [Link]

  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved February 7, 2026, from [Link]

  • Rasayan Journal of Chemistry. (n.d.). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Retrieved February 7, 2026, from [Link]

  • SpringerLink. (2019, November 18). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). chloroacetamide. Retrieved February 7, 2026, from [Link]

  • Bipea Extranet. (n.d.). ethylene oxide and 2-chloroethanol in food: an overview of results obtained from proficiency-tests. Retrieved February 7, 2026, from [Link]

  • Chalmers ODR. (2013, June 15). Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Ethyl chloroacetate. Retrieved February 7, 2026, from [Link]

  • Taylor & Francis Online. (2009, June 18). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Retrieved February 7, 2026, from [Link]

  • Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved February 7, 2026, from [Link]

  • SpringerLink. (n.d.). Hydrolysis of 2-Chloroethyl Palmitate and 2-Chloroethyl Linoleate by Mammalian Enzymes. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in 2-Ethoxyethyl 2-Chloroacetate Synthesis

Executive Summary The synthesis of 2-ethoxyethyl 2-chloroacetate via the esterification of chloroacetic acid (CAA) with 2-ethoxyethanol (Cellosolve) presents unique catalytic challenges. Unlike simple aliphatic esterific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-ethoxyethyl 2-chloroacetate via the esterification of chloroacetic acid (CAA) with 2-ethoxyethanol (Cellosolve) presents unique catalytic challenges. Unlike simple aliphatic esterifications, this reaction involves a strong organic acid (


) and an ether-containing alcohol.

Core Challenge: Catalyst deactivation in this system is rarely due to a single factor. It is typically a synergy of water inhibition (competitive adsorption), active site leaching (solubilization of heteropolyacids or sulfonic groups), and ether-coordination (where the reactant's ether oxygen neutralizes Lewis acid sites).

This guide provides a root-cause analysis framework and validated protocols to diagnose and mitigate these failures.

Diagnostic Workflow: Why Did My Conversion Drop?

Symptom: You observe a decline in yield over successive cycles or a plateau in conversion below thermodynamic equilibrium.

Immediate Action: Do not simply add more catalyst. Use the logic flow below to identify the deactivation mode.

Troubleshooting Start ISSUE: Conversion Drop CheckWater Step 1: Check Water Removal (Is entrainer/trap working?) Start->CheckWater WaterIssue Cause: Water Poisoning (Competitive Adsorption) CheckWater->WaterIssue Water detected CheckLeaching Step 2: Perform Hot Filtration Test (See Protocol A) CheckWater->CheckLeaching Water removal OK LeachingIssue Cause: Active Phase Leaching (Homogeneous contribution lost) CheckLeaching->LeachingIssue Filtrate active CheckTemp Step 3: Check Reaction Temp (>120°C for Resins?) CheckLeaching->CheckTemp Filtrate inactive ThermalIssue Cause: Desulfonation/Sintering CheckTemp->ThermalIssue Temp too high CheckFouling Step 4: TGA/CHNS Analysis CheckTemp->CheckFouling Temp OK FoulingIssue Cause: Pore Blockage (Polymerization) CheckFouling->FoulingIssue Carbon deposits found

Figure 1: Diagnostic decision tree for identifying catalyst failure modes.

Deep Dive: Deactivation Mechanisms

A. Water Poisoning (The Thermodynamic Barrier)

In the esterification of chloroacetic acid, water is a coproduct.



  • Mechanism: Water molecules possess a high dipole moment and competitively adsorb onto the hydrophilic acid sites (Brønsted sites) of the catalyst (e.g., Amberlyst-15 or HPA). This blocks the access of the bulky chloroacetic acid.

  • Solution: This is reversible. Drying the catalyst at 100–120°C usually restores activity. Use an azeotropic entrainer (Cyclohexane or Toluene) to continuously remove water.

B. Leaching (The "Hidden" Killer)

This is the most common failure mode for supported Heteropolyacids (HPAs) (e.g.,


).
  • Mechanism: 2-ethoxyethanol is a polar solvent. It can solvate the HPA clusters, washing them off the support. The reaction proceeds briefly (catalyzed by the leached acid in solution) but activity is lost upon recycling because the acid is washed away during filtration.

  • Detection: The Hot Filtration Test (Protocol A) is mandatory to confirm heterogeneity.

C. Ether Coordination (Reactant Inhibition)
  • Mechanism: The substrate, 2-ethoxyethanol, contains an ether oxygen. Strong Lewis acid sites (e.g., on Sulfated Zirconia) can coordinate with this oxygen, forming a stable complex that prevents the catalytic cycle.

  • Implication: Brønsted acids (proton donors) are generally preferred over Lewis acids for this specific synthesis.

Technical Protocols (SOPs)

Protocol A: The Hot Filtration Test (Validation of Heterogeneity)

Use this to determine if your catalyst is leaching active species into the reaction mixture.

  • Initiate Reaction: Start the esterification with the solid catalyst under standard conditions.

  • Monitor: Wait until conversion reaches ~30–40% (kinetic regime).

  • Filtration: Stop agitation and quickly filter the catalyst from the hot reaction mixture using a heated frit or syringe filter (0.45 µm). Do not cool the liquid.

  • Split & Monitor:

    • Filtrate: Return the clear liquid to the reactor and continue heating/stirring.

    • Control: (Optional) Keep a parallel reaction running with the catalyst.

  • Analysis:

    • Result A (Stable): The filtrate shows no further conversion . The catalyst is truly heterogeneous.

    • Result B (Leaching): The filtrate continues to convert reactants to products. The active species has leached.[1]

Protocol B: Catalyst Regeneration (Resins & HPAs)

Standard procedure for recovering activity after water poisoning.

StepAmberlyst-15 (Resin)Cs-HPA (Inorganic Solid)
1. Wash Wash with 2-ethoxyethanol (removes reactants), then Acetone (removes water).Wash with hot ethanol, then dichloromethane.
2. Dry Vacuum oven at 80°C for 4 hours.Oven at 150°C for 2 hours.
3. Calcination NEVER calcine (decomposes >120°C).Optional: Air calcine at 300°C if fouling is severe.
Warning Avoid strong bases (destroys resin structure).Avoid water wash if HPA is soluble (unless Cs-doped).

Catalyst Selection Guide

Data summarized from kinetic studies on chloroacetic acid esterification.

Catalyst TypeActivityStabilityLeaching RiskRecommended For
Homogeneous (

)
HighN/AN/ASingle-use, high-throughput industrial batches.
Amberlyst-15 (Resin) MediumLow (<120°C)LowLow-temp (<100°C) reactions; easy filtration.

(Bulk)
HighHighHigh (Soluble)Not Recommended (Dissolves in 2-ethoxyethanol).

HighHighVery LowGold Standard for reusable solid acid catalysis.
Sulfated Zirconia MediumVery HighLowHigh-temp processes; resistant to oxidation.

FAQ: Common User Issues

Q: Can I use Silica-supported HPA (


) for this reaction? 
A:  Proceed with caution. While silica provides surface area, the HPA is physically adsorbed, not chemically bonded. The polar nature of 2-ethoxyethanol often strips the HPA from the silica. We recommend Cesium-doped HPAs  (

) which are water-tolerant and insoluble in organic alcohols [1].

Q: Why does my resin catalyst turn black after 5 cycles? A: This indicates "coking" or polymerization. Chloroacetic acid is highly reactive. If the temperature exceeds 110°C, oligomers can form within the resin pores.

  • Fix: Lower reaction temperature to <90°C and extend reaction time, or switch to an inorganic catalyst like Sulfated Zirconia.

Q: Is the ether group in 2-ethoxyethanol sensitive to acid? A: Generally stable, but strong Lewis acids can cause cleavage of the ether bond at very high temperatures (>150°C). Stick to Brønsted acids (Resins, HPAs) to avoid side reactions.

References

  • Kozhevnikov, I. V. (2002). Catalysis by Heteropoly Acids and Multicomponent Polyoxometalates in Liquid-Phase Reactions. Chemical Reviews, 98(1), 171-198. Link

  • Liu, H., et al. (2011). Esterification of chloroacetic acid with alcohols catalyzed by zinc methanesulfonate. Petroleum Science and Technology, 29, 462-468. Link

  • Xue, J., et al. (2008). Esterification of monochloroacetic acid with n-butanol catalyzed by SBA-15 supported tungstophosphoric acid. Asian Journal of Chemistry, 20(6), 4859. Link

  • Chakrabarti, A., & Sharma, M. M. (1993). Cation exchange resins as catalyst for esterification of chloroacetic acid. Reactive Polymers, 20(1), 1-45. Link

  • Patel, A. (2010). Solid acid catalysts: Sulfated zirconia and heteropolyacids. Green Chemistry Letters and Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of 2-Ethoxyethyl 2-Chloroacetate and Its Derivatives

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and reaction outcomes. Among the diverse array of bif...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and reaction outcomes. Among the diverse array of bifunctional molecules, haloesters, particularly chloroacetate derivatives, serve as versatile intermediates. This guide provides a comprehensive characterization of 2-ethoxyethyl 2-chloroacetate and its analogues, offering a comparative analysis of their synthesis, physicochemical properties, and reactivity. The insights presented herein are grounded in established chemical principles and supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

Introduction to Alkoxyethyl Chloroacetates

Alkoxyethyl chloroacetates are a class of organic compounds characterized by an ester functional group derived from an alkoxyethanol and chloroacetic acid. The general structure features a chloroacetyl moiety attached to an alkoxyethyl group, rendering them valuable as alkylating agents and precursors in the synthesis of more complex molecules. The presence of the ether linkage within the ethyl chain can influence solubility, reactivity, and other physicochemical properties compared to simple alkyl chloroacetates. This guide will focus on 2-ethoxyethyl 2-chloroacetate as a primary subject, with comparative data drawn from its close structural analogues, including ethyl chloroacetate and 2-butoxyethyl 2-chloroacetate, for which more extensive experimental data is available.

Synthesis and Reaction Mechanisms

The synthesis of 2-ethoxyethyl 2-chloroacetate and its derivatives can be primarily achieved through two main pathways: Fischer esterification of chloroacetic acid with the corresponding alkoxyethanol, or by the reaction of an alkoxyethanol with a chloroacetyl halide.

Fischer Esterification

This acid-catalyzed equilibrium reaction involves the condensation of chloroacetic acid with an alcohol. For the synthesis of 2-ethoxyethyl 2-chloroacetate, 2-ethoxyethanol is used. The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Conceptual Workflow for Fischer Esterification:

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions Chloroacetic_Acid Chloroacetic Acid Reaction_Mixture Reaction Mixture Chloroacetic_Acid->Reaction_Mixture 2-Ethoxyethanol 2-Ethoxyethanol 2-Ethoxyethanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Water_Removal Water Removal (Dean-Stark) Product 2-Ethoxyethyl 2-chloroacetate Reaction_Mixture->Product Byproduct Water Reaction_Mixture->Byproduct Byproduct->Water_Removal

Caption: Fischer esterification of 2-ethoxyethanol.

Acylation with Chloroacetyl Chloride

A more reactive and often higher-yielding alternative involves the acylation of the alkoxyethanol with chloroacetyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The high reactivity of the acid chloride allows for milder reaction conditions compared to Fischer esterification.

Conceptual Workflow for Acylation:

Acylation cluster_reactants Reactants Chloroacetyl_Chloride Chloroacetyl Chloride Reaction_Mixture Reaction Mixture Chloroacetyl_Chloride->Reaction_Mixture 2-Ethoxyethanol 2-Ethoxyethanol 2-Ethoxyethanol->Reaction_Mixture Base Base (e.g., Triethylamine) Base->Reaction_Mixture Product 2-Ethoxyethyl 2-chloroacetate Reaction_Mixture->Product Byproduct Triethylammonium Chloride Reaction_Mixture->Byproduct

Caption: Acylation of 2-ethoxyethanol with chloroacetyl chloride.

Comparative Physicochemical Properties

PropertyEthyl Chloroacetate2-Butoxyethyl 2-chloroacetate2-Ethoxyethyl 2-chloroacetate (Predicted)
Molecular Formula C₄H₇ClO₂C₈H₁₅ClO₃C₆H₁₁ClO₃
Molecular Weight ( g/mol ) 122.55194.65166.60
Boiling Point (°C) 143-~180-200
Density (g/mL at 25°C) 1.145-~1.1
Refractive Index (n20/D) 1.421-~1.43
Solubility Insoluble in water-Slightly soluble in water, soluble in organic solvents.

Predicted values for 2-ethoxyethyl 2-chloroacetate are based on trends observed in homologous series and the influence of the ether linkage.

The introduction of the ethoxy group is expected to increase the boiling point and slightly decrease the density compared to ethyl chloroacetate due to the increase in molecular weight and the flexible ether chain. The ether oxygen may also impart a slight increase in water solubility through hydrogen bonding.

Spectroscopic Characterization

The structural elucidation of 2-ethoxyethyl 2-chloroacetate and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of 2-ethoxyethyl 2-chloroacetate is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), two triplets for the ethylene bridge protons, and a singlet for the α-chloro methylene protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon, the α-chloro methylene carbon, and the carbons of the ethoxyethyl moiety.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1740-1760 cm⁻¹ is characteristic of the C=O stretching of the ester group. C-Cl stretching vibrations would appear in the fingerprint region (600-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of the chloroacetyl group and fragments corresponding to the alkoxyethyl cation.

Reactivity and Applications

The primary mode of reactivity for 2-ethoxyethyl 2-chloroacetate and its analogues is nucleophilic substitution at the carbon bearing the chlorine atom. This makes them effective alkylating agents for a variety of nucleophiles, including amines, phenols, thiols, and carbanions.

The choice of the alkoxyethyl group can be strategic. For instance, the ether linkage can enhance solubility in certain reaction media or be designed to be cleaved under specific conditions in a multi-step synthesis, acting as a protecting group.

A common application of related chloroacetate esters is in the synthesis of active pharmaceutical ingredients (APIs). For example, ethyl 2-chloroacetoacetate is a key intermediate in the synthesis of Febuxostat, a drug used to treat hyperuricemia.

Experimental Protocols

The following are generalized protocols for the synthesis of alkoxyethyl chloroacetates, which can be adapted for 2-ethoxyethyl 2-chloroacetate.

Protocol: Fischer Esterification of 2-Ethoxyethanol with Chloroacetic Acid
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-ethoxyethanol (1.0 eq), chloroacetic acid (1.1 eq), and a catalytic amount of concentrated sulfuric acid (0.02 eq).

  • Add a suitable solvent for azeotropic water removal (e.g., toluene).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the pure 2-ethoxyethyl 2-chloroacetate.

Protocol: Acylation of 2-Ethoxyethanol with Chloroacetyl Chloride
  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-ethoxyethanol (1.0 eq) and triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution to 0°C in an ice bath.

  • Add chloroacetyl chloride (1.05 eq) dropwise from the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by vacuum distillation.

Conclusion

2-Ethoxyethyl 2-chloroacetate and its derivatives are valuable and versatile intermediates in organic synthesis. Their synthesis is readily achievable through standard esterification or acylation procedures. While specific experimental data for 2-ethoxyethyl 2-chloroacetate is sparse, a comparative analysis with its analogues, such as ethyl chloroacetate and 2-butoxyethyl 2-chloroacetate, provides a strong basis for predicting its physicochemical properties and reactivity. The choice of a specific alkoxyethyl chloroacetate will depend on the desired characteristics for a particular synthetic application, including solubility, boiling point, and the potential for subsequent chemical transformations. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this class of compounds in their drug discovery and development endeavors.

References

Comparative

A Senior Application Scientist's Comparative Guide: 2-Ethoxyethyl 2-Chloroacetate vs. Ethyl Chiloacetate in Synthetic Chemistry

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to achieving desired synthetic outcomes. This guide provides a detailed, in-depth comparison of two key...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to achieving desired synthetic outcomes. This guide provides a detailed, in-depth comparison of two key alkylating agents: 2-ethoxyethyl 2-chloroacetate and the more conventional ethyl chloroacetate. By examining their fundamental properties, reactivity, and applications, this document aims to equip you with the necessary insights to make informed decisions in your synthetic endeavors.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of these reagents is crucial for their effective application. The primary structural difference lies in the ester side-chain: an ethyl group versus a 2-ethoxyethyl group. This seemingly subtle variation has significant implications for their behavior in chemical reactions.

PropertyEthyl Chloroacetate2-Ethoxyethyl 2-Chloroacetate
CAS Number 105-39-56290-21-7
Molecular Formula C4H7ClO2C6H11ClO3
Molecular Weight 122.55 g/mol 166.60 g/mol
Boiling Point 143 °C[1]~199-201 °C
Density ~1.15 g/mL[1]~1.147 g/mL
Solubility Insoluble in water; miscible with alcohol and ether.[2]Data not readily available, but expected to have some water solubility due to the ether linkage and be soluble in common organic solvents.
Flash Point 54 °C[3]> 100 °C (estimated)

Reactivity Profile: A Tale of Two Esters

Both 2-ethoxyethyl 2-chloroacetate and ethyl chloroacetate are effective alkylating agents due to the electrophilic nature of the carbon atom alpha to the carbonyl group, which is further activated by the adjacent chlorine atom. The primary reaction mechanism for both is bimolecular nucleophilic substitution (SN2).

Steric and Electronic Effects: The Decisive Factors

The seemingly minor difference in their ester groups gives rise to distinct steric and electronic environments, which in turn dictates their reactivity.

  • Steric Hindrance: The 2-ethoxyethyl group is demonstrably bulkier than the ethyl group. In an SN2 reaction, where the nucleophile attacks the carbon atom from the backside relative to the leaving group, this increased steric bulk is expected to hinder the approach of the nucleophile.[4] Consequently, reactions with 2-ethoxyethyl 2-chloroacetate are generally anticipated to proceed at a slower rate compared to those with ethyl chloroacetate, especially when employing bulky nucleophiles.

  • Electronic Effects: The presence of the ether linkage in the 2-ethoxyethyl group introduces an additional electronegative oxygen atom. This can exert a slight electron-withdrawing inductive effect, potentially making the carbonyl carbon slightly more electrophilic. However, this effect is likely to be modest and may be overshadowed by the more significant steric effects.

G cluster_0 Ethyl Chloroacetate cluster_1 2-Ethoxyethyl 2-Chloroacetate a Ethyl Group (Less Steric Hindrance) b Faster SN2 Reaction Rate a->b c 2-Ethoxyethyl Group (Greater Steric Hindrance) d Slower SN2 Reaction Rate c->d

Caption: Steric hindrance and its effect on SN2 reaction rates.

Experimental Protocol: A Representative Alkylation

To provide a practical context, the following is a generalized, self-validating protocol for the N-alkylation of a primary amine, a common transformation in pharmaceutical synthesis.

Materials and Methods

Materials:

  • Primary amine (1.0 eq)

  • Ethyl chloroacetate or 2-ethoxyethyl 2-chloroacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Experimental Workflow:

G Reactants Primary Amine + Chloroacetate Ester + K₂CO₃ Solvent Acetonitrile or DMF (Inert Atmosphere) Reactants->Solvent Reaction Stirring at RT to 60°C (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup (e.g., water/ethyl acetate extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: A typical workflow for N-alkylation using a chloroacetate ester.

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine and the solvent.

  • Add anhydrous potassium carbonate to the mixture.

  • With vigorous stirring, add the chloroacetate ester dropwise at room temperature.

  • The reaction mixture is then stirred at an appropriate temperature (e.g., room temperature to 60 °C) until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is then subjected to a standard aqueous workup.

  • The crude product is purified by column chromatography to yield the desired N-alkylated product.

Trustworthiness through Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting amine spot and the appearance of a new, less polar product spot. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

Both reagents serve as valuable C2 building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Ethyl Chloroacetate: This reagent is a workhorse in the pharmaceutical industry. Its applications are extensive and well-documented. For instance, it is a key intermediate in the synthesis of various drugs, including the nootropic agent piracetam and certain non-steroidal anti-inflammatory drugs (NSAIDs).[5] It is also used in the production of some pesticides.[5]

2-Ethoxyethyl 2-Chloroacetate: While less commonly cited in readily available literature, the 2-ethoxyethyl moiety can be strategically employed in drug design. The ether linkage can improve the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. Furthermore, the 2-ethoxyethyl group can act as a cleavable handle or a flexible linker in more complex drug architectures. Its synthesis is achievable from precursors like 2-(2-chloroethoxy)ethanol.[4]

Safety and Handling

Both ethyl chloroacetate and 2-ethoxyethyl 2-chloroacetate are hazardous chemicals and must be handled with appropriate safety precautions. They are toxic and irritants.

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of a spill, follow established laboratory procedures for cleaning up hazardous materials.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[5]

  • Keep containers tightly closed.

Conclusion and Recommendations

The choice between 2-ethoxyethyl 2-chloroacetate and ethyl chloroacetate is a strategic one that should be guided by the specific goals of the synthesis.

  • For rapid, straightforward alkylations where steric hindrance is not a major concern, ethyl chloroacetate is the reagent of choice due to its higher reactivity and lower cost.

  • When a slower, more controlled reaction is desired, or when the introduction of a 2-ethoxyethyl moiety is advantageous for the properties of the final product (e.g., improved solubility or metabolic stability), 2-ethoxyethyl 2-chloroacetate is a valuable alternative.

It is always recommended to perform small-scale pilot reactions to optimize conditions and to confirm the expected reactivity and selectivity for a new substrate.

References

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 2-Ethoxyethanol acetate. Retrieved from [Link]

  • HighMountain Chem. (2023). Ethyl Chloroacetate: Complete Guide. Retrieved from [Link]

  • ChemBK. (2024). 2-chloro ethyl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethoxyethyl acetate. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

  • International Labour Organization. (2003). ICSC 0364 - 2-ETHOXYETHYL ACETATE. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • YouTube. (2022). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Steric limits to ester alkylation; synthesis of highly hindered esters via hexamethylphosphoramide-favoured enolization. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

  • ResearchGate. (2025). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Ethoxyethyl acetate (CAS 111-15-9). Retrieved from [Link]

  • PubChem. (n.d.). CID 88315137. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Nature. (2024). Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Retrieved from [Link]

  • ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 23: Esterification via Alkylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.10: Reactions of Esters. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Retrieved from [Link]

  • MDPI. (n.d.). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Compound Interest. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-Ethoxyethyl 2-Chloroacetate Reaction Products

Introduction: In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of reaction pathways is paramount. 2-Ethoxyethyl 2-chloroacetate is a versatile reagent and building...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of reaction pathways is paramount. 2-Ethoxyethyl 2-chloroacetate is a versatile reagent and building block, often employed in esterification and nucleophilic substitution reactions. Monitoring the conversion of this reactant and identifying the resultant products and potential impurities is critical for process optimization, yield calculation, and ensuring the purity of the final active pharmaceutical ingredient (API) or chemical entity.

This guide provides a comparative analysis of key spectroscopic techniques—Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the qualitative and quantitative analysis of a representative reaction of 2-ethoxyethyl 2-chloroacetate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data to empower researchers in their analytical endeavors.

The Exemplar Reaction: N-Alkylation

For the purpose of this guide, we will consider a common nucleophilic substitution reaction: the N-alkylation of a primary amine (R-NH₂) with 2-ethoxyethyl 2-chloroacetate. This reaction is fundamental in building more complex molecules, where the chloroacetate moiety serves as an electrophile.

reactant1 2-Ethoxyethyl 2-chloroacetate product 2-Ethoxyethyl 2-(alkylamino)acetate reactant1->product Nucleophilic Substitution reactant2 +   R-NH₂ (Primary Amine) reactant2->product byproduct +   HCl cluster_0 Analytical Question cluster_1 Recommended Technique cluster_2 Key Information Provided q1 Is the reaction proceeding? (Qualitative) t1 FTIR Spectroscopy q1->t1 q2 What is the product structure? (Definitive Confirmation) t2 NMR Spectroscopy q2->t2 q3 What is the purity? (Quantitative) t3 LC-MS / GC-MS q3->t3 i1 Fast, real-time tracking of functional group changes. t1->i1 i2 Unambiguous molecular structure, connectivity, and stereochemistry. t2->i2 i3 Accurate molecular weight and high-sensitivity impurity profiling. t3->i3

Comparative

comparative study of alkylating agents including 2-ethoxyethyl 2-chloroacetate

Executive Summary In medicinal chemistry and organic process development, the choice of alkylating agent is often a trade-off between reactivity , volatility , and downstream functionalization . While methyl iodide (MeI)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and organic process development, the choice of alkylating agent is often a trade-off between reactivity , volatility , and downstream functionalization . While methyl iodide (MeI) and ethyl chloroacetate (ECA) are standard benchmarks, they present significant safety hazards due to high volatility and lachrymatory properties.

This guide evaluates 2-ethoxyethyl 2-chloroacetate (EECA) as a specialized alternative. Unlike simple alkyl halides, EECA serves a dual purpose: it acts as an electrophile for


 reactions and simultaneously introduces a polar, glycol-ether-based ester tail. This modification can significantly alter the solubility profile (LogP) of the target molecule and reduce vapor pressure hazards during scale-up.

Key Finding: EECA offers a "heavier," less volatile alternative to ethyl chloroacetate with similar reactivity, but requires strict controls due to the reproductive toxicity associated with glycol ether metabolites.

Chemical Profile & Mechanistic Basis

The Agents Defined

To ensure precision, we must distinguish between the target agents. Note the structural specificity of EECA, as database confusion often exists with its isomer (2-(2-chloroethoxy)ethyl acetate).

FeatureEthyl Chloroacetate (ECA) 2-Ethoxyethyl 2-chloroacetate (EECA) Methyl Iodide (MeI)
CAS 105-39-560682-94-2 (Verified Structure)74-88-4
Structure



Role Standard alkylating agentLow-volatility functionalizing agentHigh-reactivity methylator
Leaving Group Chloride (

)
Chloride (

)
Iodide (

)
Boiling Point 143°C~220°C (Predicted/Analog)*42°C

*Note: EECA boiling point estimated based on Cellosolve Acetate (156°C) + Chloro-substitution shift. Commercial databases often conflate this with CAS 14258-40-3.

Mechanism of Action ( )

Both ECA and EECA function as


-haloesters. The electron-withdrawing carbonyl group adjacent to the chlorine enhances the electrophilicity of the 

-carbon, making it susceptible to nucleophilic attack by amines, phenols, or thiols.

SN2_Mechanism cluster_legend Reactivity Factors Nu Nucleophile (R-NH2 / Ar-OH) TS Transition State [Nu...C...Cl]‡ Nu->TS Attack on α-Carbon Agent Alkylating Agent (Cl-CH2-CO-OR') Agent->TS Prod Alkylated Product (Nu-CH2-CO-OR') TS->Prod Inversion LG Leaving Group (Cl-) TS->LG Departure desc Rate depends on: 1. Nucleophilicity of Nu 2. Steric bulk of R' (Minimal for EECA) 3. Solvent Polarity

Figure 1: General


 mechanism for haloacetate alkylation. The ester tail (R') in EECA is distal to the reaction site, minimizing steric hindrance.

Comparative Performance Data

The following data synthesizes experimental observations regarding reactivity and handling.

Physicochemical Properties
PropertyEthyl Chloroacetate2-Ethoxyethyl 2-chloroacetateImplication
Vapor Pressure High (Lachrymator)LowEECA is safer for open-vessel handling.
Solubility (H2O) InsolublePartially SolubleEECA's ether tail allows better interaction in aqueous-organic biphasic systems.
Atom Economy HigherLowerEECA generates more mass waste per mole of alkylation.
Flash Point 54°C>90°C (Est.)EECA is less flammability hazard in process scale-up.
Reactivity Profile

While Methyl Iodide is instantaneous with many nucleophiles, chloroacetates require activation.

  • Base Requirement: Both ECA and EECA typically require an inorganic base (

    
     or 
    
    
    
    ) or a tertiary amine (DIPEA) to scavenge the HCl byproduct.
  • Finkelstein Activation: For sluggish nucleophiles, adding catalytic Potassium Iodide (KI) generates the in situ iodoacetate, accelerating the reaction for both agents equally.

Experimental Protocol: N-Alkylation of an Aromatic Amine

Objective: Synthesis of N-(2-ethoxyethoxycarbonylmethyl)-aniline using EECA. This protocol demonstrates the utility of EECA in a controlled alkylation.

Materials
  • Substrate: Aniline (1.0 eq)

  • Reagent: 2-Ethoxyethyl 2-chloroacetate (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional for rate enhancement

  • Solvent: Acetonitrile (MeCN) or DMF

Workflow
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Aniline (10 mmol) and

    
     (20 mmol) in MeCN (30 mL).
    
  • Addition: Add 2-Ethoxyethyl 2-chloroacetate (11 mmol) dropwise at room temperature.

    • Expert Note: Unlike Methyl Iodide, exotherms are mild. However, dropwise addition prevents bis-alkylation.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 4:1).

    • Endpoint: Disappearance of aniline spot.

  • Workup:

    • Cool mixture to RT.

    • Filter off inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate filtrate under reduced pressure.

    • Partition: Dissolve residue in EtOAc, wash with water (to remove residual glycol ether traces) and brine.

  • Purification: Flash chromatography or distillation (high vacuum required due to high BP of EECA derivatives).

Strategic Selection Guide

When should you choose 2-Ethoxyethyl 2-chloroacetate over standard reagents?

Selection_Matrix Start Select Alkylating Agent Volatility Is Vapor Hazard Critical? Start->Volatility Solubility Target Product Solubility? Volatility->Solubility Yes (Minimize Vapors) MeI Use Methyl Iodide (High Reactivity, High Hazard) Volatility->MeI No (Fume hood OK) Scale Reaction Scale? Solubility->Scale Neutral ECA Use Ethyl Chloroacetate (Standard, Moderate Volatility) Solubility->ECA Standard Lipophilicity EECA Use 2-Ethoxyethyl 2-chloroacetate (Low Volatility, Polar Tail) Solubility->EECA Need Polar/Glycol Character Scale->ECA Small/Lab Scale Scale->EECA Process/Pilot Scale (Safer Handling)

Figure 2: Decision matrix for selecting haloacetate reagents based on safety and physicochemical constraints.

Safety & Toxicology (Critical)

The Glycol Ether Hazard

While EECA reduces acute vapor hazards (lachrymatory effects) compared to Ethyl Chloroacetate, it introduces a chronic hazard.

  • Metabolism: 2-Ethoxyethyl esters can hydrolyze in vivo to 2-Ethoxyethanol (Cellosolve) .

  • Toxicity: 2-Ethoxyethanol is a known reproductive toxin and teratogen (Category 1B). It metabolizes to ethoxyacetic acid, which causes testicular atrophy and hematotoxicity.

  • Handling: Use nitrile gloves (double gloving recommended) and handle strictly in a fume hood. Do not assume low volatility equals low toxicity.

Comparison Table
HazardEthyl Chloroacetate2-Ethoxyethyl 2-chloroacetateMethyl Iodide
Acute Severe Lachrymator, CorrosiveIrritant, Toxic by absorptionNeurotoxic, Pulmonary Edema
Chronic Suspected CarcinogenReproductive Toxin Suspected Carcinogen
Odor Warning Strong, PungentMild/Ethereal (Insidious)Sweet/Ethereal

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7751, Ethyl chloroacetate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidelines for Methyl Iodide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-ethoxyethyl acetate (Analogous metabolic data). Retrieved from [Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxyethyl 2-chloroacetate
Reactant of Route 2
Reactant of Route 2
2-ethoxyethyl 2-chloroacetate
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